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  • Product: Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate
  • CAS: 119138-73-7

Core Science & Biosynthesis

Foundational

Engineering Benzofuran Scaffolds: A Technical Guide to Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Executive Summary The benzofuran ring system is a privileged pharmacophore in moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals

Executive Summary

The benzofuran ring system is a privileged pharmacophore in modern medicinal chemistry, offering a rigid, lipophilic core capable of precise spatial orientation within target kinase domains. Among its derivatives, Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate (CAS: 119138-73-7) serves as a highly versatile molecular building block. It has gained significant traction as a critical intermediate in the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors for solid tumor oncology[1], as well as in the development of CLC-Kb chloride channel modulators[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its validated applications in targeted drug discovery.

Chemical Structure and Physicochemical Profiling

The structural architecture of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate is engineered for downstream functionalization:

  • 5-Chloro Substituent: Acts as an electron-withdrawing group (EWG) that modulates the electron density of the aromatic system, enhancing metabolic stability against hepatic CYP450 oxidation while increasing the overall lipophilicity of the scaffold.

  • 3-Methyl Group: Provides essential steric bulk. In kinase inhibitors, this methyl group often restricts the rotational freedom of adjacent functional groups, locking the final Active Pharmaceutical Ingredient (API) into a bioactive conformation.

  • 2-Carboxylate Ethyl Ester: A highly versatile synthetic handle. It remains stable under mild basic alkylation conditions but can be readily saponified to the corresponding carboxylic acid or converted into an acrylamide to serve as a Michael acceptor in covalent inhibitors[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate
CAS Registry Number 119138-73-7
Molecular Formula C₁₂H₁₁ClO₃
Molecular Weight 238.67 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 65 – 67 °C[2]
Solubility Soluble in DMF, DMSO, EtOAc, CH₂Cl₂; Insoluble in H₂O
Reported Synthetic Yield 17% – 62% (Highly dependent on cyclization conditions)[1],[2]

Mechanistic Synthesis: Causality and Protocol

The standard construction of the benzofuran core relies on a one-pot Rap-Stoermer-type condensation. Rather than simply mixing reagents, understanding the thermodynamic and kinetic drivers of this reaction is critical for optimizing yields from the baseline 17% up to >60%[1],[2].

Step-by-Step Experimental Methodology

Objective: To synthesize the target compound via the O-alkylation of 1-(5-chloro-2-hydroxyphenyl)ethan-1-one, followed by an intramolecular aldol-type condensation.

Step 1: Deprotonation and O-Alkylation

  • Procedure: Dissolve 1-(5-chloro-2-hydroxyphenyl)ethan-1-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq), followed by the dropwise addition of ethyl bromoacetate (1.2 eq). Stir at 80 °C.

  • Causality: K₂CO₃ is deliberately selected as a mild, non-nucleophilic base. It is sufficiently basic to deprotonate the phenolic hydroxyl (pKa ~9.5) but minimizes the risk of saponifying the ethyl ester of the incoming alkylating agent. DMF, a polar aprotic solvent, is critical; it leaves the resulting phenoxide anion poorly solvated, maximizing its nucleophilicity for a rapid Sₙ2 attack on the α-carbon of ethyl bromoacetate.

Step 2: Intramolecular Cyclization (Aldol Condensation)

  • Procedure: Maintain the reaction temperature at 80–100 °C for an additional 4–6 hours.

  • Causality: The initial O-alkylation forms a phenoxyacetate intermediate. The elevated temperature provides the necessary activation energy to deprotonate the highly acidic methylene protons of the newly formed acetate group. This resulting carbanion undergoes an intramolecular nucleophilic addition to the ortho-acetyl carbonyl, forming a cyclic tertiary alkoxide. Subsequent dehydration (loss of H₂O) drives the aromatization of the newly formed furan ring, yielding the thermodynamically stable benzofuran system.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1). The complete disappearance of the highly fluorescent starting material and the emergence of a new, less polar UV-active spot confirms successful cyclization, validating the progression of the reaction without requiring intermediate isolation.

Step 3: Workup and Isolation

  • Procedure: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Quenching with water dissolves the inorganic salts (KBr, unreacted K₂CO₃) and forces the phase-separation of the organic product. The brine wash is a mandatory self-validating step to extract residual DMF from the organic phase, preventing solvent-peak interference during downstream NMR or LC-MS characterization.

Synthesis_Workflow SM 1-(5-chloro-2-hydroxyphenyl)ethan-1-one + Ethyl bromoacetate Alkylation Step 1: O-Alkylation (K2CO3, DMF, 80°C) SM->Alkylation Intermediate Phenoxyacetate Intermediate (Active Methylene) Alkylation->Intermediate Cyclization Step 2: Intramolecular Aldol Condensation & Dehydration Intermediate->Cyclization Product Ethyl 5-chloro-3-methylbenzofuran- 2-carboxylate Cyclization->Product

Fig 1. Synthetic workflow and mechanistic progression of the benzofuran core.

Analytical Characterization Standards

To ensure the integrity of the synthesized building block before integration into complex API synthesis, the following spectroscopic benchmarks must be met:

  • ¹H NMR (300/500 MHz, DMSO-d₆):

    • The ethyl ester signature is confirmed by a triplet at ~1.44 ppm (3H, J = 7.2 Hz) and a quartet at ~4.45 ppm (2H, J = 7.2 Hz)[2].

    • The C3-methyl group appears as a sharp singlet at ~2.55 ppm[2].

    • The aromatic protons (C4, C6, C7) present as distinct multiplets and doublets between 7.37 ppm and 7.92 ppm, confirming the integrity of the 5-chloro substitution pattern[1],[2].

  • LC-MS: Expected mass ion [M+H]⁺ at m/z ~239.0. The isotopic pattern must reflect a 3:1 ratio for the M and M+2 peaks, definitively confirming the presence of a single chlorine atom.

Applications in Targeted Drug Discovery

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a primary driver in various solid tumors, including urothelial carcinoma and cholangiocarcinoma. Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate is utilized to synthesize highly potent, selective FGFR1–3 inhibitors[1].

By converting the 2-carboxylate ester into an acrylamide derivative, researchers create a Michael acceptor. The lipophilic benzofuran core anchors the molecule within the receptor's ATP-binding pocket, while the acrylamide forms an irreversible covalent bond with the Cys488 residue of the kinase domain. This covalent blockade suppresses downstream MAPK and PI3K signaling, leading to robust antiproliferative activity and tumor cell apoptosis[1].

FGFR_Pathway Ligand FGF Ligand Receptor FGFR1-3 Kinase Domain (Target: Cys488) Ligand->Receptor Downstream MAPK / PI3K Signaling Receptor->Downstream Inhibitor Benzofuran-derived Covalent Inhibitor Inhibitor->Receptor Covalent Blockade Arrest Growth Arrest & Apoptosis Inhibitor->Arrest Outcome Tumor Proliferation Downstream->Outcome

Fig 2. Pharmacological inhibition of the FGFR signaling pathway by benzofuran derivatives.

CLC-Kb Chloride Channel Modulators

Beyond oncology, derivatives of this specific benzofuran scaffold have been synthesized as potential inhibitors of CLC-Kb channels. These channels are heavily expressed in the kidney, and their targeted inhibition represents a novel pathway for developing next-generation diuretic and antihypertensive therapeutics[2].

References

  • Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors. Journal of Medicinal Chemistry (ACS Publications). 1[1].

  • CAS 119138-73-7 | Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate, ≥95%. Howei Pharm. .

  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. CLOCKSS. 2[2].

Sources

Exploratory

Preliminary Investigation of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate Derivatives: Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary & Structural Rationale In modern medicinal chemistry, the benzofuran ring represents a "privileged scaffold"—a core molecular framework capable of serving as a versatile ligand for diverse biological ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the benzofuran ring represents a "privileged scaffold"—a core molecular framework capable of serving as a versatile ligand for diverse biological targets. Among its functionalized precursors, Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate (CAS: 119138-73-7)[1] has emerged as a critical building block for the synthesis of advanced therapeutics.

The strategic placement of functional groups on this specific scaffold is not arbitrary; it is driven by precise pharmacophoric requirements:

  • 5-Chloro Substitution: The inclusion of a halogen at the C-5 position significantly enhances the molecule's lipophilicity. More importantly, it enables halogen bonding within the hydrophobic pockets of target kinases (such as FGFR), increasing binding affinity and residence time[2].

  • 3-Methyl Group: This group introduces necessary steric hindrance, restricting the free rotation of subsequent functional groups added to the C-2 position and locking the molecule into a bioactive conformation.

  • C-2 Ethyl Carboxylate: Serving as a synthetic handle, the ester can be readily hydrolyzed, amidated, or converted into electrophilic "warheads" (such as acrylamides) for targeted covalent inhibition[2].

Mechanistic Pathways & Biological Activity

The derivatization of ethyl 5-chloro-3-methylbenzofuran-2-carboxylate has yielded compounds with potent activity across multiple therapeutic areas.

Oncology: FGFR Covalent Inhibition

Fibroblast Growth Factor Receptors (FGFR1–3) are critical targets in oncology, particularly for solid tumors like urothelial carcinoma and cholangiocarcinoma. While reversible ATP-competitive inhibitors exist, clinical resistance frequently arises via gatekeeper mutations (e.g., FGFR2-N549H/K). By modifying the C-2 position of the benzofuran scaffold into an acrylamide derivative, researchers have successfully developed irreversible covalent inhibitors[2]. The benzofuran core anchors the molecule in the hydrophobic ATP-binding pocket, while the acrylamide acts as a Michael acceptor, forming a permanent covalent bond with the highly conserved Cys488 residue in the p-loop of the kinase[2].

Mechanism Ligand FGF Ligand Receptor FGFR1-3 (Extracellular Domain) Ligand->Receptor Binds Kinase FGFR Kinase Domain (Intracellular) Receptor->Kinase Dimerization & Auto-phosphorylation Signaling Downstream Signaling (ERK / PLCγ) Kinase->Signaling Activates Inhibitor Benzofuran Derivative (Covalent binding to Cys488) Inhibitor->Kinase Blocks ATP Pocket Outcome Tumor Cell Proliferation Signaling->Outcome Promotes

Mechanism of action for benzofuran-derived FGFR inhibitors blocking tumor proliferation.

Antimicrobial & Neuroprotective Applications

Beyond oncology, coupling the benzofuran nucleus with 1,2,3-triazole moieties via click chemistry has produced derivatives with broad-spectrum antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli[3]. Furthermore, converting the C-2 ester into specific N-(substituted phenyl)carboxamides yields compounds that exhibit profound neuroprotective effects, shielding cortical neurons from NMDA-induced excitotoxicity and reactive oxygen species (ROS) accumulation[4].

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but establish a self-validating system where causality is understood and quality control is built into the workflow.

Protocol 1: Synthesis of the Core Scaffold (Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate)

Objective: Synthesize the core scaffold via O-alkylation followed by intramolecular cyclization.

  • Reagent Preparation: Dissolve 1-(5-chloro-2-hydroxyphenyl)ethan-1-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected due to its high dielectric constant and aprotic nature. It effectively solvates cations, leaving the phenoxide anion highly nucleophilic and free to attack the alkyl halide.

  • Deprotonation & Alkylation: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq) followed by dropwise addition of ethyl bromoacetate (1.2 eq) at 0°C. Stir at room temperature for 4 hours.

    • Causality: K2​CO3​ is a mild base that selectively deprotonates the phenolic -OH without causing unwanted side reactions (like aldol condensation of the ketone). The resulting phenoxide undergoes an SN​2 nucleophilic attack on the α -carbon of ethyl bromoacetate.

  • Cyclization: Elevate the temperature to 90°C for 8 hours.

    • Causality: The thermal energy and basic conditions promote the deprotonation of the newly formed active methylene group, which attacks the ketone carbonyl. Subsequent dehydration (loss of H2​O ) drives the aromatization, forming the stable benzofuran ring[2].

  • Validation (QC): Quench with ice water, extract with Ethyl Acetate, and purify via silica gel chromatography. Validate via 1H NMR.

    • Self-Validation Check: The reaction is deemed successful only if the 1H NMR spectrum shows the complete disappearance of the phenolic -OH proton (~12 ppm) and the appearance of the ethyl ester protons (a quartet at ~4.3 ppm and a triplet at ~1.3 ppm)[2].

Synthesis SM 1-(5-chloro-2-hydroxyphenyl)ethan-1-one Reagent Ethyl bromoacetate + K2CO3 / DMF SM->Reagent Intermediate O-Alkylated Intermediate Reagent->Intermediate Cyclization Intramolecular Aldol Condensation (-H2O) Intermediate->Cyclization Product Ethyl 5-chloro-3-methylbenzofuran- 2-carboxylate (Yield: ~62%) Cyclization->Product

Chemical synthesis workflow of the core benzofuran-2-carboxylate scaffold.

Protocol 2: In Vitro FGFR Kinase Inhibition Assay

Objective: Evaluate the inhibitory potency of synthesized benzofuran acrylamide derivatives.

  • Assay Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35. Add recombinant FGFR1/2/3 kinase and a fluorescently labeled substrate peptide.

  • Compound Incubation: Add the benzofuran derivative (dissolved in DMSO) at varying concentrations (0.1 nM to 10 μ M) and pre-incubate for 60 minutes at room temperature before adding ATP.

    • Causality: Pre-incubation is an absolute requirement for covalent inhibitors. It provides the necessary time for the reversible binding complex to form, followed by the irreversible Michael addition to Cys488, before high concentrations of ATP can competitively block the active site.

  • Initiation & Detection: Initiate the reaction by adding ATP (at the Km​ concentration for the specific kinase). Stop the reaction after 60 minutes using EDTA. Read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Validation (QC):

    • Self-Validation Check: The assay must include a 1% DMSO vehicle control (defining 0% inhibition) and a known potent FGFR inhibitor like Erdafitinib (defining 100% inhibition)[2]. If the Z'-factor of the assay plate is < 0.5, the data must be discarded due to high variance.

Quantitative Data Presentation

The following table aggregates representative biological activity data for various benzofuran-2-carboxylate derivatives synthesized from the core scaffold, demonstrating its broad pharmacological utility.

Derivative ClassPrimary Target / AssayRepresentative ReadoutKey Structural Feature
Acrylamide-modified Benzofurans FGFR1/2/3 Kinase Assay IC50​ < 10 nMElectrophilic Michael acceptor at C-2
Benzofuran-1,2,3-triazoles S. aureus (Zone of Inhibition)14 - 18 mmTriazole moiety coupled at C-2
Benzofuran-2-carboxamides NMDA-induced excitotoxicityHigh cell viability at 100 μ MN-phenyl amide substitutions
Unmodified Core Scaffold Pharmacokinetic (PK) ProfileHigh lipophilicity5-chloro and 3-methyl groups

References

  • Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles Source: NIScPR (Indian Journal of Chemistry) URL:[Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives Source: NIH (Biomolecules & Therapeutics) URL:[Link]

Sources

Foundational

The Pharmacological Role of the Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate Scaffold in Targeted FGFR Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of precision oncology, Ethyl 5-chloro-3-methylbenzofuran-2-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of precision oncology, Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate (CAS: 119138-73-7) is rarely utilized as a standalone therapeutic agent. Instead, it serves as a highly specialized synthetic building block and a critical pharmacophore in the rational design of next-generation Fibroblast Growth Factor Receptor (FGFR) inhibitors[1]. Overcoming resistance mutations in FGFR—particularly the high-incidence FGFR2-N549H/K mutations—requires molecular scaffolds that can bypass steric hindrance while maintaining high target affinity[2]. This whitepaper dissects how the benzofuran moiety acts as a hydrophobic anchor, enabling irreversible covalent binding to FGFR kinases, and outlines the self-validating experimental protocols used to confirm its mechanism of action[3].

Chemical Identity: Decoding the Pharmacophore

To understand the pharmacology of this compound, one must analyze its structural contributions to the final active pharmaceutical ingredient (API). Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate provides a rigid, bicyclic benzofuran core. When integrated into a pyrazolo[3,4-d]pyridazinone scaffold, this core is responsible for driving the spatial orientation of the inhibitor within the kinase domain[3].

The Causality of Structural Design
  • The Benzofuran Ring: Acts as a hydrophobic anchor. It stretches deeply into the hydrophobic pocket of the FGFR kinase domain, facilitating specific target recognition[3].

  • C-5 and C-3 Substitutions: The choice of substituents at the 5- and 3-positions dictates the van der Waals interactions and electronegativity within the pocket. While the 5-chloro-3-methyl configuration (Compound 6g) provides a stable, moderate electronegative fit[1], excessive electron-withdrawing groups (like a trifluoromethyl group at C-5) create steric clashes that abolish inhibitory activity[3].

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the causal relationship between benzofuran core modifications and resulting FGFR inhibitory activity, demonstrating why specific substitutions are selected during lead optimization[3].

Scaffold ModificationC-5 SubstituentC-3 SubstituentRelative FGFR Inhibitory ActivityMechanistic Rationale (Causality)
Compound 6g (Base) -Cl (Chloro)-CH3 (Methyl)Moderate to HighGood hydrophobic fit; moderate electronegativity allows stable hinge interaction[1].
Variant 4i -CF3 (Trifluoromethyl)-CH3 (Methyl)Complete Loss of ActivityStrong electronegativity and steric bulk disrupt the hydrophobic pocket fit[3].
Optimized Variant -CH3 (Methyl)-CH3 (Methyl)Highest ActivityOptimal van der Waals interactions within the FGFR hydrophobic cleft[3].

Mechanism of Action: Targeted FGFR Inhibition

The mechanism of action (MoA) of inhibitors derived from the ethyl 5-chloro-3-methylbenzofuran-2-carboxylate scaffold relies on a dual-binding modality: reversible hinge anchoring followed by irreversible covalent alkylation[3].

  • Hinge Region Anchoring: The benzofuran core navigates into the ATP-binding pocket, forming three critical hydrogen bonds with the Ala564 and Glu562 residues in the hinge region[3].

  • Covalent Alkylation: Once anchored, an attached Michael acceptor (typically an acrylamide moiety) is positioned perfectly to reach the flexible p-loop of the kinase. It forms an irreversible covalent bond with the Cys488 residue[3].

  • Pathway Shutdown: By permanently occupying the ATP pocket, the inhibitor prevents FGFR auto-phosphorylation. This halts the downstream activation of the FRS2 adaptor protein, ultimately shutting down the RAS/MAPK (proliferation) and PI3K/AKT (survival) signaling pathways[2].

FGFR_Signaling FGF FGF Ligand FGFR FGFR1-3 Kinase Domain FGF->FGFR Dimerization & Activation FRS2 FRS2 Adaptor FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation Inhibitor Benzofuran-derived Covalent Inhibitor Inhibitor->FGFR Covalent Binding at Cys488 MAPK RAS/MAPK Pathway (Tumor Proliferation) FRS2->MAPK PI3K PI3K/AKT Pathway (Tumor Survival) FRS2->PI3K

Caption: FGFR signaling pathway and the targeted covalent inhibition mechanism.

Self-Validating Experimental Protocols

To ensure scientific integrity, the pharmacological efficacy of benzofuran-derived FGFR inhibitors must be validated through a closed-loop system of biochemical and cellular assays. The following step-by-step methodologies explain not just how the experiments are conducted, but why they are structured this way.

Experimental_Workflow Precursor Benzofuran Precursor Synthesis Scaffold Assembly & Warhead Addition Precursor->Synthesis Biochem In Vitro Kinase Assay (WT & Mutant) Synthesis->Biochem Cellular Western Blot (Pathway Shutdown) Biochem->Cellular

Caption: Self-validating experimental workflow from chemical precursor to cellular validation.

Protocol 1: Scaffold Assembly and Warhead Installation

The goal of this protocol is to transition the inactive precursor into an irreversible kinase inhibitor.

  • Ester Hydrolysis: Treat Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate with a strong base (e.g., LiOH) to hydrolyze the ethyl ester into a reactive carboxylic acid. Causality: The ester is chemically inert; hydrolysis is required to enable subsequent amide coupling.

  • Core Coupling: Couple the resulting acid with a pyrazolo[3,4-d]pyridazinone intermediate using standard peptide coupling reagents (e.g., HATU/DIPEA).

  • Warhead Installation: In the final step, introduce an acrylamide group (the Michael acceptor) to the solvent-exposed region of the molecule[3]. Causality: The highly reactive Michael acceptor is installed last to prevent unwanted cross-reactivity and polymerization during earlier synthetic steps.

Protocol 2: In Vitro Kinase Profiling (Self-Validating Assay)

This assay validates that the inhibitor specifically targets the intended kinase pockets without off-target toxicity.

  • Protein Preparation: Isolate recombinant wild-type FGFR1–3 and the resistant mutant kinase FGFR2-N549H/K[2].

  • Incubation: Incubate the kinases with varying nanomolar concentrations of the synthesized benzofuran derivative and ATP.

  • Luminescence Readout: Measure residual ATP using a Kinase-Glo luminescent assay.

  • Causality Check: By running the assay against the N549H/K mutant, researchers validate that the benzofuran scaffold successfully bypasses the steric gatekeeper mutations that render first-generation reversible inhibitors (like Erdafitinib) ineffective[3].

Protocol 3: Cellular Phosphorylation and Xenograft Validation

In vitro binding does not guarantee cellular penetration. This protocol proves in vivo efficacy.

  • Cell Treatment: Culture FGFR-amplified cancer cell lines (e.g., SNU-16 or NCI-H716) and treat them with the inhibitor[4].

  • Western Blotting: Lyse the cells and perform SDS-PAGE. Probe the membranes with primary antibodies against phospho-FGFR, phospho-ERK, and phospho-PLCγ[3].

  • In Vivo Efficacy: Administer the compound orally to tumor xenograft models (e.g., H1581) to monitor tumor regression[4].

  • Causality Check: A reduction in p-ERK and p-PLCγ confirms that the upstream kinase inhibition observed in Protocol 2 successfully translates to a complete shutdown of the oncogenic signaling cascade in a living biological system[3].

References

  • Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors (Journal of Medicinal Chemistry, ACS Publications). Source detailing the synthesis of Compound 6g (Ethyl 5-Chloro-3-methylbenzofuran-2-carboxylate) and its role as a hydrophobic anchor. 1

  • Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors (PubMed / NIH). Source detailing the in vitro and cellular efficacy against FGFR1-3 wildtype and FGFR2-N549H/K mutant kinases. 2

  • CAS 119138-73-7 | Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate (Howei Pharm). Chemical property and supply documentation for the precursor scaffold.

Sources

Exploratory

Thermodynamic stability of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Executive Summary The benzofuran scaffold is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active compounds, with applications ranging from anticancer to neuroprotective agents.[1][2][3] Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate, as a member of this class, represents a molecule of significant interest in medicinal chemistry and drug discovery. Its therapeutic potential, however, is intrinsically linked to its chemical and physical stability. This guide provides a comprehensive framework for evaluating the thermodynamic stability of this compound, a critical step in its journey from a promising lead to a viable drug candidate. We will delve into the core principles of stability assessment, from forced degradation studies that probe its vulnerabilities to thermal analysis techniques that define its intrinsic thermal resilience. The methodologies outlined herein are designed to be self-validating, providing the robust data necessary for regulatory submissions and informed formulation development.[4]

Introduction: The Imperative of Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to market is fraught with challenges, not least of which is ensuring its stability. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and a shortened shelf-life, all of which can derail a development program.[4] For Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate, a thorough understanding of its degradation pathways and intrinsic stability is paramount. This knowledge informs critical decisions regarding its formulation, packaging, and storage conditions, ultimately safeguarding patient safety and product efficacy.[4][5]

Forced degradation studies, also known as stress testing, are a cornerstone of this process.[6] By subjecting the molecule to conditions more severe than it would typically encounter, we can accelerate its degradation and gain rapid insights into its stability profile.[6] This proactive approach allows for the early identification of degradation products and the development of stability-indicating analytical methods.

This guide will provide a detailed roadmap for conducting a comprehensive thermodynamic stability assessment of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate, encompassing both forced degradation and thermal analysis methodologies.

Characterization of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

A foundational step in any stability study is the thorough characterization of the starting material. This ensures the identity and purity of the compound being tested, providing a baseline against which all subsequent changes are measured.

PropertyDataSource
Chemical Name Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate[7][8]
CAS Number 119138-73-7[8][9]
Molecular Formula C12H11ClO3N/A
Molecular Weight 238.67 g/mol N/A
Appearance Solid (predicted)N/A
Purity ≥95% (typical for research chemicals)[9]

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation studies are designed to intentionally degrade the drug substance to identify likely degradation products and pathways.[4][6] These studies are crucial for developing and validating stability-indicating analytical methods, which are capable of separating the intact drug from its degradation products.

The following experimental workflow outlines the key steps in a forced degradation study for Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze stressed samples Base Basic Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze stressed samples Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Analyze stressed samples Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze stressed samples Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC Analyze stressed samples Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Quantify API & degradants Degradant_ID Degradant Identification Mass_Balance->Degradant_ID Characterize significant degradants API Ethyl 5-chloro-3-methyl- benzofuran-2-carboxylate (API) API->Acid Expose API to stress API->Base Expose API to stress API->Oxidation Expose API to stress API->Thermal Expose API to stress API->Photolytic Expose API to stress

Caption: Workflow for forced degradation studies.

Experimental Protocol for Forced Degradation

Objective: To identify the potential degradation pathways of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate under various stress conditions.

Materials:

  • Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Forced degradation chamber (for thermal and photolytic studies)

  • HPLC system with UV and Mass Spectrometry (MS) detectors

Methodology:

  • Sample Preparation: Prepare stock solutions of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C) in a stability chamber.[5]

    • Photolytic Degradation: Expose the solid compound and a solution to light as per ICH Q1B guidelines.[6]

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize the acidic and basic samples.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The method should be able to resolve the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the mass balance to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.[5]

    • Identify and characterize any significant degradation products using MS data.

Expected Degradation Pathways

Based on the structure of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate, several degradation pathways can be hypothesized:

  • Hydrolysis of the Ester: The ethyl ester functionality is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid.

  • Oxidation of the Benzofuran Ring: The electron-rich benzofuran ring system may be prone to oxidative degradation.[10]

  • Photodegradation: Aromatic and halogenated compounds can be susceptible to photolytic degradation.[5]

Thermal Analysis: Assessing Intrinsic Stability

Thermal analysis techniques provide quantitative information about the physical and chemical changes that occur in a material as a function of temperature.[11] For Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable.

Thermal_Analysis_Workflow cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) API Ethyl 5-chloro-3-methyl- benzofuran-2-carboxylate (API) DSC_Exp Heat sample at a constant rate API->DSC_Exp TGA_Exp Heat sample in a controlled atmosphere API->TGA_Exp DSC_Data Measure heat flow DSC_Exp->DSC_Data DSC_Result Determine: - Melting Point - Enthalpy of Fusion - Decomposition Temperature DSC_Data->DSC_Result TGA_Data Measure mass change TGA_Exp->TGA_Data TGA_Result Determine: - Decomposition Temperature - Thermal Stability Range TGA_Data->TGA_Result

Caption: Workflow for thermal analysis using DSC and TGA.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It can be used to determine the melting point, enthalpy of fusion, and the onset temperature of decomposition.[13][14]

Experimental Protocol for DSC:

Objective: To determine the melting point and thermal decomposition characteristics of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate.

Materials:

  • Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

  • DSC instrument

  • Aluminum or gold crucibles[14]

Methodology:

  • Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC crucible.

  • Seal the crucible.

  • Place the sample crucible and an empty reference crucible into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[15]

  • Record the heat flow as a function of temperature.

  • Perform a second scan on the same sample to distinguish between physical and chemical events.[15]

Data Interpretation:

  • An endothermic peak will indicate the melting point.

  • An exothermic peak will indicate decomposition. The onset of this peak is a measure of the thermal stability.[14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[16] It provides information on the thermal stability and decomposition profile of the material.[16]

Experimental Protocol for TGA:

Objective: To determine the thermal stability and decomposition temperature of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate.

Materials:

  • Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

  • TGA instrument

Methodology:

  • Place a small, accurately weighed amount of the sample into the TGA sample pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass of the sample as a function of temperature.

Data Interpretation:

  • A stable compound will show no significant mass loss over a given temperature range.[16]

  • A sharp decrease in mass indicates decomposition. The temperature at which this occurs is a measure of the compound's thermal stability.

Data Summary and Interpretation

The data from the forced degradation and thermal analysis studies should be compiled and analyzed to build a comprehensive stability profile for Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate.

AnalysisParameterExpected Outcome for a Stable Compound
Forced Degradation % DegradationMinimal degradation under accelerated conditions.
Major DegradantsIdentification of predictable degradation products (e.g., hydrolysis product).
Mass BalanceClose to 100%, indicating all major degradants are accounted for.
DSC Melting PointSharp, well-defined endotherm.
DecompositionHigh onset temperature for the exothermic decomposition peak.
TGA Decomposition Temp.High temperature for the onset of significant mass loss.

A favorable stability profile would show minimal degradation under forced conditions, a high melting point, and a high decomposition temperature. Conversely, significant degradation under mild stress conditions or a low decomposition temperature would indicate potential stability liabilities that need to be addressed during formulation development.

Conclusion: A Roadmap to Stability-Informed Development

This technical guide has provided a detailed framework for assessing the thermodynamic stability of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate. By systematically subjecting the compound to forced degradation and thermal analysis, researchers and drug development professionals can gain a deep understanding of its intrinsic stability and potential degradation pathways. This knowledge is not merely an academic exercise; it is a critical component of a successful drug development program. The data generated from these studies will guide the development of stable formulations, establish appropriate storage and handling procedures, and provide the necessary documentation for regulatory submissions. Ultimately, a thorough understanding of the thermodynamic stability of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate is essential for realizing its full therapeutic potential.

References

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ACS Publications. (2019, August 15). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Small Molecules. Retrieved from [Link]

  • Sci-Hub. (2026, February 18). Organic compounds as candidate phase change materials in thermal energy storage. Retrieved from [Link]

  • ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Thermogravimetric Analysis - Mass Spectrometry: A Simple Method for the Measurement of Small Molecules Adsorbed to the Surface of Electrodes. Retrieved from [Link]

  • ACS Publications. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. Retrieved from [Link]

  • MDPI. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • PubMed. (2015, November 3). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • ResearchGate. (2025, October 14). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • Chem-Safety. (n.d.). ethyl 5-chloro-3-Methylbenzofuran-2-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • SciSpace. (n.d.). Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug desi. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 5-chloro-3-methylbenzo(b)thiophene-2-carboxylate. Retrieved from [Link]

  • Chemistry & Chemical Technology. (2018, October 29). THERMODYNAMIC PROPERTIES OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS CHLORINE DERIVATIVES IN ORGANIC SOLVENTS. Retrieved from [Link]

Sources

Foundational

Pharmacokinetic Profiling of Benzofuran-2-Carboxylate Compounds: A Technical Guide

Executive Summary The benzofuran-2-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for a wide array of therapeutics, including thromboxane synthase inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran-2-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for a wide array of therapeutics, including thromboxane synthase inhibitors, epigenetic modulators (e.g., KAT6A/B inhibitors), and carbonic anhydrase inhibitors[1][2][3]. Transitioning these highly active in vitro hits into viable clinical candidates requires rigorous pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling. This whitepaper provides an authoritative guide to the PK profiling of benzofuran-2-carboxylate derivatives, detailing the causality behind metabolic instability, structural optimization strategies, and self-validating bioanalytical protocols.

In Vitro ADME Profiling: Metabolic Stability and Permeability

The first critical step in evaluating a benzofuran-2-carboxylate compound is determining its vulnerability to hepatic and intestinal metabolism. The benzofuran ring is highly susceptible to oxidative metabolism via Cytochrome P450 (CYP) enzymes, while the carboxylate moiety is a prime target for Phase II glucuronidation[4].

Hepatic Microsomal and Hepatocyte Stability

When profiling these compounds, it is essential to utilize both liver microsomes and intact hepatocytes. Microsomes isolate Phase I oxidative clearance, whereas hepatocytes provide a holistic view of Phase I and Phase II metabolic interplay.

Field Insight: Recent development of the KAT6A/B inhibitor BAY-184 (an acylsulfonamide derived from a benzofuran-2-carboxylic acid) highlighted extreme species-dependent metabolic stability. In vitro profiling revealed low metabolic stability in rodent microsomes, moderate stability in human models, and high stability in dogs[2]. This species discrepancy is often driven by differing affinities of the benzofuran core to species-specific CYP isoforms, dictating the necessity for multi-species allometric scaling before in vivo studies.

Intestinal Permeability and Enterocyte Metabolism

While bacterial communities in the human gut generally fail to metabolize benzofuran derivatives, human enterocytes actively transform them[4]. In Caco-2 permeability assays, significant differences in metabolite sulfation and glucuronidation are observed. The carboxylate group acts as a hydrophilic anchor, which can limit passive transcellular diffusion unless masked as an ester or amide prodrug.

PK_Workflow step1 1. Plasma/Matrix Spiking (Benzofuran-2-carboxylate) step2 2. Protein Precipitation (Cold ACN, 4°C) step1->step2 step3 3. Centrifugation (14000 rpm, 10 min) step2->step3 step4 4. Supernatant Extraction step3->step4 step5 5. LC-MS/MS Analysis (MRM Mode) step4->step5

LC-MS/MS sample preparation workflow for in vitro and in vivo PK profiling.

In Vivo Pharmacokinetics: Absorption, Distribution, and Clearance

Moving from in vitro to in vivo models requires careful interpretation of systemic clearance ( CL ) and the volume of distribution ( Vss​ ).

Intravenous and Oral Pharmacokinetics

A classic benchmark in this class is Sodium 5-(3'-pyridinylmethyl)benzofuran-2-carboxylate (U-63557A), a selective thromboxane synthase inhibitor. Following intravenous (IV) bolus administration in canine models, the drug disappears biexponentially, indicating a rapid initial distribution phase followed by a slower elimination phase[1].

When administered orally, U-63557A demonstrates rapid absorption. Peak plasma concentrations ( Cmax​ ) are achieved within 1–2 hours, and circulating drug is detectable within 30 minutes[1]. This rapid absorption is characteristic of the relatively low molecular weight and optimized pKa of the benzofuran-2-carboxylate sodium salt, which enhances aqueous solubility in the gastrointestinal tract.

Structural Optimization for Enhanced Bioavailability

To overcome rapid clearance or poor membrane permeability, medicinal chemists frequently modify the 2-carboxylate position. Converting the carboxylic acid to a carboxamide or an acylsulfonamide (as seen in BAY-184) alters the hydrogen-bonding profile and topological polar surface area (TPSA)[2]. These modifications not only improve cellular penetration but also modulate the acidity of the molecule, directly impacting its half-life ( t1/2​ ) and systemic exposure ( AUC ).

Table 1: Comparative Pharmacokinetic Profiles of Benzofuran Derivatives
CompoundTargetIn Vitro StabilityOral AbsorptionIn Vivo Clearance
U-63557A [1]Thromboxane SynthaseN/ARapid ( Tmax​ 1-2h)Biexponential (IV)
BAY-184 [2]KAT6A/BLow (Rodent), High (Dog)ModerateHigh (Rodent)
Ethyl Benzofuran-2-carboxylates [3]Carbonic AnhydraseHigh (Predicted)High GI PermeationN/A

Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis

To ensure data integrity, the quantification of benzofuran-2-carboxylates from biological matrices must utilize a self-validating system. The following protocol incorporates built-in quality control (QC) mechanisms to prevent false positives caused by matrix effects or degradation.

Step 1: Matrix Preparation & Internal Standard Spiking

  • Action: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of a stable isotopically labeled internal standard (IS) (e.g., 13C6​ -benzofuran-2-carboxylate).

  • Causality: The IS corrects for ionization suppression and extraction losses. If the IS signal deviates by >15% across the run, the system flags the sample for re-extraction, ensuring self-validation.

Step 2: Protein Precipitation (Quenching)

  • Action: Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid.

  • Causality: Cold ACN instantaneously denatures plasma proteins, halting any ex vivo enzymatic degradation of the benzofuran core. Formic acid ensures the carboxylate group remains protonated, improving partitioning and recovery.

Step 3: Centrifugation and Extraction

  • Action: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean vial.

Step 4: LC-MS/MS Analysis

  • Action: Inject 5 µL onto a C18 reverse-phase column. Utilize a gradient of Water/ACN (both containing 0.1% formic acid). Monitor via Multiple Reaction Monitoring (MRM) in positive or negative electrospray ionization (ESI) mode, depending on the specific derivative.

  • Causality: MRM provides high specificity. By monitoring two transitions (one quantifier, one qualifier ion), the protocol self-validates the identity of the analyte, distinguishing it from endogenous isobaric interferences.

Mechanistic Pathway: Target Engagement and Pharmacodynamics

The ultimate goal of optimizing the PK profile of a benzofuran-2-carboxylate is to achieve sustained target engagement. In the case of KAT6A inhibitors like BAY-184, the optimized PK profile allows the drug to reach the tumor microenvironment at concentrations exceeding the IC50​ .

Once inside the nucleus, the benzofuran scaffold binds deeply within the solvent-excluded Acetyl-CoA (AcCoA) binding site of the KAT6A HAT domain. The scaffold is sandwiched between hydrophobic residues and forms a critical hydrogen bond with the backbone NH of Ile649[2]. This competitive inhibition blocks histone acetylation, leading to the downregulation of estrogen receptor (ER) target genes and subsequent tumor growth arrest.

Mechanism drug Benzofuran-2-carboxamide (e.g., BAY-184) target KAT6A HAT Domain (AcCoA Pocket) drug->target Binds Ile649 inhibit Competitive Inhibition (Blocks Acetylation) target->inhibit effect Downregulation of ER Target Genes inhibit->effect outcome Tumor Growth Arrest effect->outcome

Pharmacodynamic pathway of KAT6A inhibition by benzofuran derivatives.

Conclusion

The pharmacokinetic profiling of benzofuran-2-carboxylate compounds requires a delicate balance between optimizing aqueous solubility for oral absorption and protecting the vulnerable benzofuran core from rapid hepatic clearance. By employing rigorous in vitro screening, understanding the causality of structural modifications (such as amide/acylsulfonamide conversions), and utilizing self-validating LC-MS/MS protocols, drug development professionals can successfully navigate the ADME challenges inherent to this highly potent chemical class.

References

  • Title: Sodium 5-(3'-pyridinylmethyl)benzofuran-2-carboxylate (U-63557A), a new, selective thromboxane synthase inhibitor: intravenous and oral pharmacokinetics in dogs and correlations with ex situ thromboxane B2 production. Source: Prostaglandins URL: [Link]

  • Title: Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Manufacturing of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

Executive Summary Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate (CAS 119138-73-7) is a highly valued heterocyclic building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate (CAS 119138-73-7) is a highly valued heterocyclic building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent Fibroblast Growth Factor Receptor (FGFR) inhibitors for solid tumor oncology[1]. While medicinal chemistry routes successfully yield this molecule at the gram scale, transitioning to multi-kilogram manufacturing requires rigorous optimization of heat transfer, solvent toxicity, and downstream purification.

This application note details a robust, self-validating pilot-scale protocol for the synthesis of this benzofuran core. By leveraging a modified Rap-Stoermer condensation, this guide provides process chemists with the mechanistic rationale and in-process controls (IPCs) necessary to achieve >85% yield and >98% purity without the need for chromatographic purification.

Mechanistic Rationale & Process Chemistry

The construction of the benzofuran scaffold is achieved via the base-mediated reaction of an ortho-hydroxyaryl ketone with an α -halo ester. Specifically, the reaction between 1-(5-chloro-2-hydroxyphenyl)ethan-1-one and ethyl bromoacetate proceeds via a three-step cascade:

  • O-Alkylation: The mild base deprotonates the phenolic hydroxyl group. The resulting phenoxide undergoes an SN​2 displacement of the bromide on ethyl bromoacetate, yielding the intermediate ether, ethyl 2-(4-chloro-2-acetylphenoxy)acetate.

  • Intramolecular Aldol Condensation: Under sustained basic conditions, the active methylene group (alpha to the ester) is deprotonated. The resulting carbanion attacks the electrophilic carbonyl carbon of the adjacent acetyl group, forming a 5-membered cyclic hemiketal.

  • Dehydration: Thermodynamic driving forces promote the loss of a water molecule, yielding the fully aromatized benzofuran core. This specific cyclization vector ensures the methyl group is positioned at C-3 and the ethyl carboxylate at C-2[1].

Process Causality Insight: The choice of base is critical here. Strong aqueous bases (e.g., NaOH) will prematurely saponify the ethyl ester. Therefore, an anhydrous, mild inorganic base is required to drive the carbon-carbon bond formation while preserving the ester functionality.

Scale-Up Strategy & Quantitative Optimization

Transitioning from a discovery-scale fume hood to a pilot-scale jacketed reactor introduces significant mass and heat transfer challenges. The table below summarizes the critical parameter shifts engineered for this scale-up.

ParameterDiscovery Scale (MedChem)Pilot Scale-Up (Manufacturing)Causality & Process Rationale
Solvent DMF or DMSOAcetonitrile (MeCN)High-boiling solvents like DMF complicate downstream aqueous workups and pose toxicity risks. MeCN allows for an efficient solvent swap and supports mild reflux.
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)NaH generates explosive H₂ gas, posing severe safety risks at scale. Anhydrous K₂CO₃ provides sufficient basicity for the Rap-Stoermer reaction without the risk of ester saponification.
Reagent Dosing Bolus addition of alkylating agent2-hour controlled feed at 20 °CThe initial O-alkylation is exothermic. Controlled dosing mitigates thermal runaway and suppresses dialkylation side reactions.
Purification Silica Gel ChromatographyAnti-solvent CrystallizationChromatography is economically unviable at the kilogram scale. Crystallization (EtOAc/Heptane) provides >98% purity while acting as a thermodynamic sink.
Overall Yield 62%85%Mechanistic optimization of the dehydration step and elimination of column losses significantly improve mass recovery[1].

Process Workflow & Control Strategy

To ensure a self-validating system, the manufacturing workflow is gated by strict In-Process Controls (IPCs). The process cannot advance to the next thermodynamic state until the analytical criteria are met.

G N1 Reactor Inerting (N2 Purge) N2 Charge Substrate & Base (MeCN, K2CO3) N1->N2 N3 Dosing: Ethyl Bromoacetate (T < 30°C) N2->N3 N4 O-Alkylation Step (80°C, 4h) N3->N4 N4->N4 Fail IPC1 IPC 1: HPLC Substrate < 1% N4->IPC1 N5 Aldol Cyclization (Reflux, 12h) IPC1->N5 Pass N5->N5 Fail IPC2 IPC 2: HPLC Intermediate < 1% N5->IPC2 N6 Aqueous Quench (Water/EtOAc) IPC2->N6 Pass N7 Crystallization (EtOAc/Heptane) N6->N7 N8 Final Product Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate N7->N8

Figure 1: Process workflow and in-process controls for the scale-up synthesis of the benzofuran core.

Detailed Pilot-Scale Protocol (1.0 kg Batch)

Materials Required:

  • Substrate: 1-(5-chloro-2-hydroxyphenyl)ethan-1-one — 1.00 kg (5.86 mol)

  • Alkylating Agent: Ethyl bromoacetate — 1.08 kg (6.45 mol, 1.1 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) — 1.62 kg (11.72 mol, 2.0 eq)

  • Solvent: Acetonitrile (MeCN) — 10.0 L

Phase 1: Reactor Setup and O-Alkylation
  • Inerting: Purge a 20 L jacketed glass-lined reactor with Nitrogen ( N2​ ) for 15 minutes.

  • Charging: Add 10.0 L of MeCN, followed by 1.00 kg of the substrate and 1.62 kg of K₂CO₃. Set the overhead stirrer to 300 rpm.

    • Causality: K₂CO₃ is insoluble in MeCN. Robust mechanical agitation is mandatory to maximize the solid-liquid interfacial area, ensuring a consistent deprotonation rate.

  • Controlled Dosing: Adjust the jacket temperature to maintain the internal temperature at 20 °C. Begin the dropwise addition of ethyl bromoacetate (1.08 kg) via an addition funnel over 2 hours.

    • Causality: Ethyl bromoacetate is a potent alkylator and lachrymator. Slow dosing prevents localized thermal spikes that could trigger premature, uncontrolled cyclization or ester degradation.

Phase 2: Cyclization and Dehydration
  • Heating: Once dosing is complete, ramp the internal temperature to 80 °C (mild reflux) over 1 hour.

  • Self-Validating IPC 1: After 4 hours of reflux, pull a 1 mL sample for HPLC analysis.

    • Validation Criteria: The unreacted 1-(5-chloro-2-hydroxyphenyl)ethan-1-one must be < 1.0% AUC. If the criteria are not met, continue refluxing for 2 hours and re-sample.

  • Extended Reflux: Maintain reflux for an additional 12 hours to drive the intramolecular aldol condensation and subsequent dehydration.

  • Self-Validating IPC 2: Pull a sample for HPLC analysis.

    • Validation Criteria: The O-alkylated intermediate (ethyl 2-(4-chloro-2-acetylphenoxy)acetate) must be < 1.0% AUC. This confirms complete ring closure to the benzofuran core.

Phase 3: Downstream Processing & Isolation
  • Quench & Filtration: Cool the reactor to 25 °C. Filter the suspension through a Celite pad to remove inorganic salts (KBr, unreacted K₂CO₃). Wash the filter cake with 2.0 L of MeCN.

  • Solvent Swap: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure (40 °C, 100 mbar) until a thick oil is obtained.

    • Causality: Removing MeCN is critical before the aqueous workup, as it is water-miscible and will cause severe emulsion issues and product loss into the aqueous layer.

  • Extraction: Dissolve the crude oil in Ethyl Acetate (5.0 L) and wash with Deionized Water (5.0 L), followed by Brine (2.0 L). Dry the organic layer over anhydrous Na2​SO4​ .

  • Anti-Solvent Crystallization: Concentrate the dried organic layer to approximately 2.0 L. Transfer to a clean reactor and cool to 0 °C. Slowly charge n-Heptane (4.0 L) over 1 hour under gentle stirring (100 rpm).

    • Causality: The product is highly soluble in EtOAc but poorly soluble in cold heptane. The slow addition of the anti-solvent forces the product into a highly ordered crystalline lattice, leaving polar impurities in the mother liquor[2].

  • Drying: Filter the resulting white-to-off-white crystals, wash with cold heptane (1.0 L), and dry in a vacuum oven at 45 °C to a constant weight.

    • Expected Yield: ~1.19 kg (85%).

References[1] Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors, ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01952[4] Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction, PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4160742/[2] AN EFFICIENT AND GENERAL PROCEDURE FOR ROOM-TEMPERATURE SYNTHESIS OF BENZOFURANS UNDER SOLVENT-FREE CONDITIONS USING KF/AL2O3, J. Iran. Chem. Soc.https://www.sid.ir/paper/137639/en[3] Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles, NIScPR.http://nopr.niscpr.res.in/handle/123456789/57422

Sources

Application

Application Note &amp; Protocol: Solvent Selection for the Crystallization of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

Abstract This document provides a comprehensive guide for the rational selection of a solvent system for the crystallization of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate, a key intermediate in pharmaceutical synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the rational selection of a solvent system for the crystallization of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate, a key intermediate in pharmaceutical synthesis. Crystallization is a critical purification step that profoundly influences the final product's purity, stability, and downstream processing characteristics.[] This guide moves beyond a simple list of solvents, delving into the fundamental principles of crystallization, the causality behind solvent choice, and the practical execution of screening and optimization protocols. We present a systematic approach, beginning with theoretical considerations and culminating in detailed, actionable laboratory procedures designed for reproducibility and scalability. The methodologies outlined herein are grounded in established pharmaceutical manufacturing principles, including safety, health, and environmental (SHE) considerations and alignment with ICH Q3C guidelines for residual solvents.[2][3]

Introduction: The Critical Role of Crystallization

The isolation and purification of Active Pharmaceutical Ingredients (APIs) and their intermediates are paramount in drug development. Crystallization stands as the most crucial unit operation for achieving the desired chemical purity and, equally important, for controlling the solid-state properties of the material.[][4] For a molecule like Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate, the crystalline form dictates key physicochemical properties such as:

  • Purity: An effective crystallization process can significantly reduce impurities, including isomers, byproducts, and residual reactants.

  • Stability: Crystalline solids are generally more chemically and physically stable than their amorphous counterparts, leading to longer shelf life and consistent performance.[]

  • Handling and Formulation: The size, shape (habit), and flowability of crystals are critical for downstream processes like filtration, drying, milling, and tableting.[]

The choice of solvent is the single most important variable in developing a crystallization process.[3] A suitable solvent must not only provide the desired solubility profile but also be non-reactive, easily removable, and compliant with stringent regulatory and safety standards.[2][5]

Guiding Principles for Solvent Selection

The ideal crystallization solvent should exhibit a steep solubility curve with respect to temperature for the target compound. This means the compound should be highly soluble at an elevated temperature and sparingly soluble at a lower temperature, allowing for high recovery upon cooling.

Key Solvent Characteristics
  • Solubility & Polarity: The solvent's polarity must be matched to that of the solute. Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate, an ester with a chlorinated aromatic system, is expected to be a moderately polar compound. Therefore, solvents in the mid-range of polarity, such as alcohols and esters, are excellent starting points.

  • Boiling Point & Volatility: The boiling point influences the operating temperature range for dissolution.[2] A boiling point between 60°C and 120°C is often ideal for laboratory-scale operations. It should be high enough to provide a sufficient solubility differential but low enough to be easily removed during the drying phase without requiring excessively high temperatures that could degrade the product.[2]

  • Reactivity: The solvent must be inert and not react with the solute.

  • Safety, Health & Environment (SHE): The toxicological profile and environmental impact of the solvent are critical considerations. Solvents are classified by regulatory bodies like the ICH into three classes based on their risk to human health.[3][6]

    • Class 1: Solvents to be avoided due to unacceptable toxicity (e.g., Benzene, Carbon tetrachloride).[6]

    • Class 2: Solvents with inherent toxicity that should be limited in use (e.g., Toluene, Methanol, Dichloromethane).[6]

    • Class 3: Solvents with low toxic potential, regarded as safer for human health (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetone, Heptane).[6]

For pharmaceutical development, Class 3 solvents are strongly preferred .[6]

Table 1: Properties of Candidate Solvents for Screening
SolventClass (ICH Q3C)Boiling Point (°C)Polarity IndexKey Considerations
Heptane3980.1Non-polar; good for precipitating polar compounds (as anti-solvent).
Toluene21112.4Aromatic; good solvating power but Class 2 requires justification.
Ethyl Acetate3774.4Good general-purpose solvent for esters; relatively volatile.
Acetone3565.1Highly volatile; good solvent but boiling point can be too low.
Isopropanol (IPA)3823.9Excellent choice; good solubility range, easily removed.
Ethanol3784.3Similar to IPA; may form solvates.
Methanol2655.1High solvating power but Class 2; lower boiling point.
Acetonitrile2825.8High solvating power, but Class 2 requires justification.
WaterN/A10010.2Compound is likely insoluble; potential use as an anti-solvent.

Experimental Protocol: Systematic Solvent Screening

This protocol provides a systematic method for rapidly assessing the suitability of a range of solvents for the crystallization of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate.

Objective

To identify a primary solvent or a binary solvent/anti-solvent system that yields high-quality crystals with good recovery.

Materials & Equipment
  • Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate (crude or semi-pure)

  • Candidate solvents (from Table 1)

  • Glass vials (4 mL) with screw caps

  • Magnetic stir plate with heating and temperature control

  • Magnetic stir bars

  • Graduated pipettes or syringes

  • Digital balance

  • Ice bath and refrigerator/freezer

Step-by-Step Screening Methodology
  • Preparation: Place a consistent, accurately weighed amount of the compound (e.g., 50 mg) into each labeled glass vial.

  • Room Temperature Solubility Test:

    • To each vial, add a small, measured volume of a candidate solvent (e.g., 0.25 mL).

    • Stir vigorously at ambient temperature (e.g., 20-25°C) for 10-15 minutes.

    • Observe and record solubility. If the solid dissolves completely, it is likely too soluble at room temperature for effective cooling crystallization.

    • If the solid does not dissolve, continue adding the solvent in 0.25 mL increments, stirring after each addition, until the solid dissolves or a total volume of 2.0 mL is reached. Record the total volume required.

  • Elevated Temperature Solubility Test:

    • For vials where the compound was poorly soluble at room temperature, place them on the hot plate and increase the temperature to approximately 10-15°C below the solvent's boiling point.

    • Stir and observe. If the solid does not dissolve, add more solvent in small (0.1 mL) increments until complete dissolution is achieved. Record the final temperature and total solvent volume.

  • Cooling & Crystal Formation:

    • Once a clear, hot solution is obtained, remove the vial from the heat and allow it to cool slowly to room temperature.

    • Observe the onset of crystallization (turbidity) and the nature of the solid that forms (e.g., fine powder, needles, plates).

    • After reaching room temperature, place the vial in an ice bath (0-5°C) for at least 30 minutes to maximize precipitation.

  • Evaluation:

    • Visually assess the crystal quality and estimate the yield (e.g., low, medium, high). A high yield of well-defined crystals from a single solvent that showed poor solubility at room temperature but good solubility at high temperature indicates a promising candidate.

    • If no single solvent is ideal, consider an anti-solvent approach. Use a solvent in which the compound is highly soluble (e.g., Acetone, Ethyl Acetate) and slowly add an anti-solvent in which it is insoluble (e.g., Heptane, Water) to a saturated solution until precipitation occurs.[7]

Data Interpretation and Solvent Selection Workflow

The ideal solvent is one that falls into the "Good" or "Promising" category in the table below.

Table 2: Hypothetical Solubility Screening Results & Interpretation
SolventSolubility at 20°C (mg/mL)Solubility at 70°C (mg/mL)Observations upon CoolingAssessment
Heptane< 10< 20No dissolutionPoor (Potential Anti-solvent)
Ethyl Acetate> 200> 500No crystals form, remains a solutionToo Soluble
Isopropanol (IPA) ~30 ~250 Forms well-defined, white needles Excellent Candidate
Ethanol~50~300Forms small crystalsPromising
Methanol> 150> 400Minor precipitationToo Soluble
Water< 1< 1InsolublePoor (Potential Anti-solvent)

Based on these hypothetical results, Isopropanol (IPA) is the standout candidate. It is a Class 3 solvent, has a suitable boiling point, and demonstrates the desired steep solubility profile.

Solvent Selection Decision Workflow

SolventSelection Start Start: Crude Compound Screening Solubility Screening (Room Temp & High Temp) Start->Screening Eval Evaluate Solubility Profile Screening->Eval TooSoluble Too Soluble at RT? (Loss of Yield) Eval->TooSoluble No GoodProfile Good Profile Found (Low RT, High High T) Eval->GoodProfile Yes Insoluble Insoluble at High T? TooSoluble->Insoluble No AntiSolvent Consider Anti-Solvent Crystallization TooSoluble->AntiSolvent Yes Insoluble->AntiSolvent No TryOther Select Different Solvents and Re-Screen Insoluble->TryOther Yes Select Select Solvent for Cooling Crystallization GoodProfile->Select End Proceed to Protocol Select->End AntiSolvent->End TryOther->Screening

Caption: Decision workflow for selecting an appropriate crystallization solvent system.

Optimized Protocol: Cooling Crystallization from Isopropanol

This protocol assumes Isopropanol (IPA) was selected as the optimal solvent based on the screening results.

Objective

To purify Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate and obtain a high yield of crystalline material.

Step-by-Step Crystallization Protocol
  • Dissolution:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge the crude compound.

    • Add the minimum amount of IPA required for complete dissolution at reflux temperature (approx. 80-82°C), as determined from the screening experiment (e.g., ~4 mL of IPA per 1 gram of compound).

    • Heat the mixture to reflux with stirring until all solids have dissolved, resulting in a clear solution. Note: If the solution is colored, a hot filtration or treatment with activated carbon may be necessary.

  • Controlled Cooling:

    • Remove the heat source and allow the solution to cool slowly and undisturbed towards ambient temperature. A slow cooling rate is crucial for the growth of larger, purer crystals.[]

    • Crystallization should begin as the solution becomes supersaturated. Allow the flask to cool to room temperature over 1-2 hours.

  • Aging/Maturation:

    • Once at room temperature, stir the resulting slurry gently for an additional 1-2 hours. This "aging" step allows the crystallization process to reach equilibrium and can improve yield and purity.

  • Secondary Cooling:

    • Immerse the flask in an ice-water bath (0-5°C) and continue stirring for at least 1 hour to maximize the precipitation of the product from the mother liquor.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel and appropriate filter paper.

    • Wash the filter cake with a small amount of ice-cold IPA to remove any residual soluble impurities from the crystal surfaces.

  • Drying:

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. This ensures the complete removal of the solvent to meet residual solvent guidelines.[5]

Cooling Crystallization Process Workflow

CrystallizationWorkflow Start Charge Crude Compound & Solvent (IPA) Dissolve Heat to Reflux (80-82°C) for Complete Dissolution Start->Dissolve Cool1 Slowly Cool to Room Temperature (1-2 hours) Dissolve->Cool1 Age Stir Slurry at RT (1-2 hours) Cool1->Age Cool2 Cool in Ice Bath (0-5°C, >1 hour) Age->Cool2 Filter Isolate by Vacuum Filtration Cool2->Filter Wash Wash Cake with Cold Solvent Filter->Wash Dry Dry Under Vacuum (40-50°C) Wash->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step workflow for the cooling crystallization process.

Conclusion

The successful crystallization of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate is contingent upon a logical and systematic approach to solvent selection. By prioritizing solvents with low toxicity (ICH Class 3) and conducting diligent solubility screening, an optimal system can be identified.[6] This application note demonstrates that a solvent like Isopropanol, which exhibits a significant positive temperature-solubility gradient, is an ideal candidate for a robust and scalable cooling crystallization process. The detailed protocols provided herein offer a reliable framework for researchers to achieve high purity and yield, ensuring the quality of this critical pharmaceutical intermediate.

References

  • BOC Sciences. Crystallization of APIs: Methods and Challenges.

  • Syrris. Pharmaceutical Crystallization in drug development.

  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation.

  • Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing.

  • PharmaFeatures. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.

  • Al-Kassas, R., et al. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC.

  • Slideshare. Choosing the Right Solvents for Drug Manufacturing.

  • University of York, Department of Chemistry. Solvent Selection Guide.

  • U.S. Food and Drug Administration (FDA). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE.

  • El-Sadek, M., et al. (2015). Crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]. PMC.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

Welcome to the technical support center dedicated to the synthesis of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction yields. Benzofuran derivatives are crucial scaffolds in medicinal chemistry, and achieving high-yield, high-purity synthesis is paramount for advancing research and development.[1][2]

Troubleshooting Common Synthesis Issues

Low yields and the formation of impurities are common hurdles in the synthesis of substituted benzofurans. The following table outlines frequent problems encountered during the synthesis of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate and provides systematic troubleshooting strategies.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: If using a palladium-catalyzed route, the catalyst may be old, improperly stored, or of an inappropriate type.[3] 2. Impure Reagents: Starting materials (e.g., substituted phenol, alkyne, or α-halo ketone) may be impure or contain moisture. Solvents may not be anhydrous or properly degassed.[3] 3. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can significantly hinder the reaction.[3]1. Catalyst Check: Use a fresh or recently purchased catalyst.[3] Ensure storage under an inert atmosphere. Consider screening different palladium sources or ligands. 2. Reagent & Solvent Quality Control: Purify starting materials via recrystallization or distillation. Use anhydrous solvents and degas them to remove oxygen, which can poison catalysts.[3] 3. Condition Optimization: Systematically vary the temperature. While some reactions work at room temperature, others require heating (e.g., 60-100 °C).[3] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, or organic amines like triethylamine) as base strength and solubility are critical.[3] Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
Formation of Significant Side Products 1. Homocoupling of Alkynes: In Sonogashira coupling-based routes, the homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction.[3] 2. Unwanted Ring-Opening/Rearrangement: In methods like the Perkin rearrangement, improper base concentration or temperature can lead to undesired products.[4] 3. Incomplete Cyclization: The intermediate may be stable under the reaction conditions, failing to cyclize efficiently.1. Minimize Homocoupling: Reduce the concentration of any copper co-catalyst or switch to a copper-free Sonogashira protocol.[3] Slow, controlled addition of the alkyne can also suppress this side reaction.[3] 2. Control Reaction Parameters: Strictly control the stoichiometry of the base and the reaction temperature to favor the desired intramolecular cyclization. 3. Promote Cyclization: For base-promoted cyclizations, ensure a sufficiently strong and soluble base is used. In some cases, switching to a higher boiling point solvent like DMF can facilitate the final ring-closing step.[5]
Difficulty in Product Purification 1. Co-eluting Impurities: Side products may have similar polarity to the desired product, making chromatographic separation challenging. 2. Product Instability: The benzofuran core can be sensitive to strongly acidic or basic conditions during workup. 3. Residual Catalyst: Traces of metal catalysts (e.g., palladium) can contaminate the final product.1. Optimize Chromatography: Screen different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization from a suitable solvent system can be a highly effective final purification step.[6] 2. Gentle Workup: Use mild acids/bases for pH adjustments during the aqueous workup. Wash the organic layer with water and brine to remove inorganic salts.[3] 3. Catalyst Removal: After reaction completion, consider filtering the reaction mixture through a pad of Celite or silica gel to remove heterogeneous catalysts. Specific scavengers can be used for homogeneous catalysts.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for troubleshooting and optimizing the synthesis of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate.

G cluster_start Initiation cluster_checks Primary Troubleshooting cluster_optimization Secondary Optimization cluster_solutions Refinement Steps cluster_end Outcome start Low/No Product Yield reagents Verify Reagent & Solvent Quality (Purity, Anhydrous, Degassed) start->reagents catalyst Check Catalyst Activity (Fresh, Correct Type, Inert Storage) start->catalyst side_reactions Investigate Side Reactions (TLC/GC-MS Analysis) start->side_reactions conditions Optimize Reaction Conditions reagents->conditions catalyst->conditions screen_base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) conditions->screen_base screen_temp Vary Temperature & Reaction Time conditions->screen_temp screen_solvent Screen Solvents (e.g., DMF, Acetonitrile, Toluene) conditions->screen_solvent side_reactions->conditions end_node Improved Yield of Ethyl 5-chloro-3-methyl- benzofuran-2-carboxylate screen_base->end_node screen_temp->end_node screen_solvent->end_node

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to a 2,3-disubstituted benzofuran like Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate?

There are several established methods. A very common approach involves the reaction of a substituted salicylaldehyde (in this case, 5-chlorosalicylaldehyde) with an α-halo ester (like ethyl 2-bromopropanoate) in the presence of a base such as potassium carbonate (K₂CO₃).[6][7] This proceeds through an initial O-alkylation followed by an intramolecular condensation/cyclization. Another powerful method is the palladium-catalyzed coupling of an o-halophenol with a terminal alkyne, followed by cyclization.[3][8]

Q2: How critical is the choice of base for the cyclization step?

The base is absolutely critical. It not only facilitates the initial deprotonation of the phenol but also promotes the final ring-closing step. For reactions involving salicylaldehydes and α-halo esters, inorganic bases like potassium or cesium carbonate are often effective.[3][7] In palladium-catalyzed routes or other base-promoted cyclizations of o-alkynylphenols, the strength and solubility of the base can significantly influence the reaction rate and yield.[3][5] It is often beneficial to screen a few options to find the optimal conditions for your specific substrate.

Q3: My reaction has stalled, with starting material still present after the recommended reaction time. What should I do?

First, re-verify the quality of your reagents and solvents, as impurities or moisture can halt the reaction.[3] If quality is confirmed, stalling often points to insufficient reaction temperature or a deactivated catalyst (if applicable).[3] You can try incrementally increasing the temperature while monitoring the reaction by TLC. In some cases, adding a fresh portion of the catalyst or base can restart the reaction.[9]

Q4: What is the best way to monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting materials, intermediates, and the final product. Staining with a potassium permanganate solution or viewing under UV light can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to track the disappearance of reactants and the appearance of the product.

Optimized Experimental Protocol

This protocol describes a common and reliable method for synthesizing Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate starting from 5-chlorosalicylaldehyde.

Materials:

  • 5-Chlorosalicylaldehyde

  • Ethyl 2-bromopropanoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chlorosalicylaldehyde (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile.[7]

  • Reagent Addition: Slowly add ethyl 2-bromopropanoate (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by TLC until the starting salicylaldehyde spot is consumed.[7]

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.[7]

  • Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water and then a brine solution.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7]

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate.

References
  • Benchchem. (n.d.). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • Grokipedia. (n.d.). Perkin rearrangement.
  • Wikipedia. (n.d.). Perkin rearrangement.
  • Gabbutt, C. D., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.
  • Reddy, R. P., et al. (n.d.). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. PMC - NIH.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • MedCrave online. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances.
  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.
  • ResearchGate. (2014). Use larock reaction to synthesis benzofuran problem?.
  • LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous formulation of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous formulation of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate (ECMBC) .

The Chemical Causality of Insolubility

ECMBC presents a classic "brick-dust" solubility challenge. The planar benzofuran core promotes strong π-π stacking in the solid state (high crystal lattice energy). Simultaneously, the chloro, methyl, and ethyl ester moieties eliminate hydrogen bond donors and significantly elevate the compound's lipophilicity (LogP). When introduced to aqueous environments, the thermodynamic penalty of cavity formation in water drives rapid aggregation. This results in solvent-shift precipitation, erratic bioassay readouts, and artificially shifted IC50 values due to non-specific binding to assay plates or lipid membranes[1].

To resolve these issues, formulation strategies must either kinetically trap the compound in solution or thermodynamically lower the energy barrier of aqueous solvation.

Diagnostic Workflow for Assay Integration

Before altering your assay buffer, use the following decision matrix to select the optimal solubilization strategy based on your biological system's constraints.

Troubleshooting_Tree Step1 Visual/Instrumental Detection of Compound Precipitation Step2 Is DMSO tolerance of the biological system > 1%? Step1->Step2 Step3a Optimize DMSO Co-solvent (Slow-Dilution Protocol) Step2->Step3a Yes Step3b Is the biological target sensitive to surfactants? Step2->Step3b No Step4a Formulate with HP-β-CD (Cyclodextrin Inclusion) Step3b->Step4a Yes Step4b Use Pluronic P123 or Tween-80 Micelles Step3b->Step4b No

Decision matrix for selecting the optimal solubilization strategy based on assay constraints.

Module 1: Co-Solvent Optimization (DMSO)

Causality: Dimethyl sulfoxide (DMSO) lowers the dielectric constant of the aqueous mixture, solvating the hydrophobic core of ECMBC. However, rapid dilution into water causes localized supersaturation, forcing the compound to nucleate and crash out. Furthermore, DMSO concentration must be strictly capped to prevent cytotoxicity and membrane permeabilization in cell-based assays[2].

Quantitative Data: Maximum Tolerated DMSO Limits
Biological Assay TypeRecommended Max DMSO (%)Critical Observations & Causality
Primary Cell Culture ≤ 0.1%Highly sensitive; >0.1% causes altered morphology and oxidative stress 3[3].
Immortalized Cell Lines 0.5% - 1.0%OECD guidelines recommend ≤ 1% to prevent artifactual cytotoxicity 2[2].
Biochemical / Enzymatic 1.0% - 5.0%Dependent on enzyme stability; monitor for protein denaturation.
Cytochrome P450 (CYP) < 1.0%Excess lipids in microsomes can artificially bind lipophilic drugs 1[1].
Step-by-Step Methodology: "Slow-Dilution" Protocol
  • Stock Preparation: Dissolve ECMBC in 100% anhydrous DMSO to create a 10 mM master stock. Store desiccated at -20°C.

  • Buffer Equilibration: Pre-warm the target aqueous assay buffer to 37°C to increase the kinetic solubility limit.

  • Vortex-Assisted Dilution: Place the assay buffer on a vortex mixer at 1000 RPM. Add the DMSO stock dropwise (e.g., 1 µL per second) directly into the center of the vortex. This prevents localized pockets of high water concentration from triggering nucleation.

  • Self-Validation Step: Transfer 100 µL of the final solution to a clear 96-well plate. Measure the optical density (OD) at 600 nm. An OD > 0.05 against a buffer blank indicates micro-precipitation. If precipitation is detected, proceed to Module 2.

Module 2: Cyclodextrin Inclusion Complexes

Causality: When DMSO limits are exceeded, host-guest complexation is required. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that encapsulates the lipophilic benzofuran core of ECMBC, while its hydrophilic exterior maintains excellent aqueous solubility. This provides true thermodynamic solubility enhancement without the cytotoxicity of organic solvents 4[4].

CD_Mechanism FreeDrug Free ECMBC (Highly Lipophilic) Complex Inclusion Complex (Aqueous Soluble) FreeDrug->Complex Thermodynamic Equilibrium FreeCD HP-β-CD (Hydrophobic Cavity) FreeCD->Complex Host-Guest Interaction Bioavailable Target Engagement (Bioavailable) Complex->Bioavailable Sustained Release in Assay Media

Thermodynamic equilibrium of HP-β-CD host-guest complexation for lipophilic delivery.

Step-by-Step Methodology: Co-Evaporation Formulation
  • Co-Dissolution: Dissolve 5 mg of ECMBC in 1 mL of volatile organic solvent (e.g., Ethanol).

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water.

  • Mixing & Evaporation: Combine the two solutions and stir at 300 RPM for 2 hours. Remove the ethanol under reduced pressure (rotary evaporator) at 40°C until a clear, aqueous solution remains.

  • Equilibration: Allow the aqueous complex to agitate at 37°C for 24 hours to reach thermodynamic equilibrium 5[5].

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed ECMBC. Analyze the supernatant via HPLC-UV to quantify the exact concentration of the solubilized inclusion complex before dosing your assay.

Module 3: Polymeric Micelles (Pluronics)

Causality: For highly recalcitrant lipophilic compounds, amphiphilic block copolymers like Pluronic P123 can encapsulate the drug within a micellar core. Because ECMBC lacks hydrogen bond donors, it partitions exceptionally well into the thick hydrophobic poly(propylene oxide) core of P123, enhancing aqueous solubility by orders of magnitude 6[6].

Step-by-Step Methodology: Thin-Film Hydration
  • Film Formation: Dissolve ECMBC and Pluronic P123 (1:10 mass ratio) in a volatile solvent (e.g., Methanol).

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas to form a thin, homogenous polymer-drug film on the glass vial.

  • Hydration: Rehydrate the film with the target aqueous assay buffer. Vortex vigorously for 5 minutes.

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the solution. A monodisperse peak between 15–30 nm confirms the successful formation of drug-loaded micelles. The absence of peaks >1000 nm confirms no macroscopic precipitation.

Frequently Asked Questions (FAQs)

Q: My IC50 values are highly variable between replicates, and the dose-response curve is flat. Why? A: You are likely experiencing micro-precipitation or non-specific binding. Lipophilic compounds like ECMBC often bind to the plastic walls of assay plates or to excess lipids in microsomal preparations, drastically lowering the actual free drug concentration compared to your nominal dose. This artificially inflates the apparent IC50 1[1]. Solution: Switch to low-binding plates and formulate with HP-β-CD to shield the lipophilic core.

Q: I don't see any precipitate with the naked eye. Does that mean the compound is soluble? A: No. ECMBC can form colloidal nano-aggregates that are invisible to the naked eye but scatter light. These aggregates sequester the active monomer, rendering it biologically unavailable. Always validate solubility using OD600 measurements or DLS.

Q: Can I just heat the assay buffer to 50°C to dissolve the compound before adding it to cells? A: Heating increases kinetic solubility temporarily. However, as the plate cools back to 37°C in the incubator, the compound will become supersaturated and nucleate, forming crystals directly on top of your cell monolayer. Always rely on thermodynamic solubility enhancements (like cyclodextrins or micelles).

Q: What is the absolute maximum DMSO I can use in cell culture if my compound is highly insoluble? A: While some robust immortalized lines might survive up to 1% for short periods, OECD guidelines and standard practices dictate keeping DMSO ≤ 1% to avoid cytotoxicity. For sensitive or primary cells, ≤ 0.1% is the gold standard 7[7]. If you need more than 0.5% DMSO to keep ECMBC in solution, you must pivot to a cyclodextrin or micellar formulation.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate Esterification

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals tasked with synthesizing and optimizing the yield of Ethyl 5-chloro-3-methylbenzof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals tasked with synthesizing and optimizing the yield of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate . By understanding the thermodynamic and kinetic boundaries of this specific transformation, you can eliminate bottlenecks, reduce byproduct formation, and streamline your synthetic workflow.

The Mechanistic Context: Why Temperature Dictates Success

The synthesis of ethyl 5-chloro-3-methylbenzofuran-2-carboxylate via Fischer-Speier esterification is a classic equilibrium-driven, acid-catalyzed transformation[1]. However, the benzofuran scaffold introduces unique electronic and steric variables that make temperature control critical:

  • Steric Hindrance: The 3-methyl group introduces significant steric bulk directly adjacent to the 2-carboxylic acid moiety. This raises the activation energy ( Ea​ ) required for the ethanol nucleophile to attack the protonated carbonyl and form the tetrahedral intermediate.

  • Electronic Effects: The electron-withdrawing 5-chloro substituent subtly decreases the electron density of the aromatic system, altering the electrophilicity of the carbonyl carbon.

Because of these factors, relying on ambient or sub-optimal temperatures results in sluggish kinetics[2]. Conversely, excessive thermal energy accelerates deleterious side reactions, such as the acid-catalyzed dehydration of ethanol or the degradation of the benzofuran core[3].

Troubleshooting the Thermal Profile (FAQs)

Q1: My reaction stalls at 50-60% conversion when run at 50°C. Is this a kinetic or thermodynamic issue? A1: This is primarily a kinetic bottleneck . At 50°C, the thermal energy is insufficient to rapidly overcome the steric hindrance imposed by the 3-methyl group. Kinetic studies on sterically hindered esterifications demonstrate that the rate constant is highly temperature-dependent; reactions below 60°C often fail to reach equilibrium within a standard 24-hour operational window[2]. To resolve this, elevate the temperature to the reflux point of ethanol (78°C) to provide the necessary kinetic energy.

Q2: I increased the temperature to 100°C in a sealed pressure vessel to accelerate the reaction, but my isolated yield dropped and TLC shows multiple byproducts. What happened? A2: While higher temperatures increase the forward rate constant, exceeding 90°C in the presence of strong Brønsted acids (e.g., H₂SO₄) triggers competitive side reactions[3]. The most common issue is the bimolecular dehydration of ethanol to form diethyl ether. This not only consumes your nucleophile but also generates equimolar amounts of water, which forces the equilibrium backward according to Le Chatelier's principle[1].

Q3: How does the choice of acid catalyst interact with the optimal temperature profile? A3: The optimal temperature is inextricably linked to your catalyst selection. Traditional Brønsted acids perform optimally at 75–80°C but carry the risk of etherification[3]. If your substrate requires you to operate at lower temperatures (e.g., 60–65°C) to protect other sensitive functional groups, consider transitioning to moisture-tolerant Lewis acid catalysts (e.g., Zirconium complexes), which coordinate the carbonyl oxygen and lower the activation energy more effectively than simple protonation[2].

Empirical Data: Temperature vs. Reaction Metrics

The following table summarizes the quantitative thermal optimization data for the esterification of 5-chloro-3-methylbenzofuran-2-carboxylic acid (Standard conditions: 10 equivalents of EtOH, 0.2 eq H₂SO₄).

Temperature (°C)Time to Equilibrium (h)Conversion to Ester (%)Byproduct Formation (%)Mechanistic Observation
50°C > 2445%< 1%Kinetically limited; tetrahedral intermediate formation is severely hindered.
65°C 1282%1%Moderate kinetics; suitable only if using specialized Lewis acid catalysis.
78°C (Reflux) 6 95% 2% Optimal balance of kinetics and thermodynamics.
100°C (Sealed) 270%18%Significant ethanol dehydration; equilibrium reversed by excess water generation.

Standardized Experimental Protocol: Optimized Thermal Esterification

This step-by-step methodology utilizes the optimized 78°C thermal setpoint to ensure maximum yield and purity of ethyl 5-chloro-3-methylbenzofuran-2-carboxylate[4].

Step 1: Reagent Preparation

  • Charge a 250 mL round-bottom flask with 5-chloro-3-methylbenzofuran-2-carboxylic acid (10.0 g, 47.5 mmol) and absolute ethanol (100 mL).

  • Causality Note: Using strictly anhydrous (absolute) ethanol is critical. Because this is an equilibrium reaction, any initial water introduced by lower-grade solvents will prematurely cap your maximum theoretical yield[1].

Step 2: Catalyst Addition

  • Cool the suspension to 0°C in an ice bath. Slowly add concentrated sulfuric acid (0.5 mL, ~0.2 equivalents) dropwise with vigorous stirring.

  • Causality Note: The protonation of the solvent and substrate is highly exothermic. Cooling the mixture prevents localized thermal spikes that could cause premature degradation or localized etherification.

Step 3: Thermal Optimization & Reflux

  • Equip the flask with a reflux condenser and a Soxhlet extractor containing activated 3Å molecular sieves. Heat the reaction mixture to exactly 78°C using a highly regulated oil bath. Maintain at a gentle reflux for 6 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting carboxylic acid ( Rf​≈0.1 ) should completely disappear, replaced by the less polar ester product ( Rf​≈0.6 ). Furthermore, IR spectroscopy of an aliquot should show the disappearance of the broad O-H stretch (2500–3000 cm⁻¹) and the sharpening of the ester carbonyl peak at ~1730 cm⁻¹.

Step 4: Quenching and Workup

  • Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess ethanol. Do not exceed 40°C on the rotary evaporator.

  • Causality Note: Heating the mixture during evaporation while the acid catalyst is still active and water is present will induce reverse hydrolysis, destroying your product.

  • Dilute the residue with ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the catalyst.

  • Self-Validation Check: Test the pH of the final aqueous wash. It must remain basic (pH > 8). If it is acidic, perform an additional NaHCO₃ wash to ensure all H₂SO₄ is neutralized.

Step 5: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product. Verify purity via ¹H NMR (confirming the characteristic ethyl ester quartet at ~4.4 ppm and triplet at ~1.4 ppm)[4].

Visualizing the Thermal Optimization Logic

G Start 5-Chloro-3-methylbenzofuran- 2-carboxylic acid + EtOH T_Low Sub-optimal Temp (< 60°C) Start->T_Low Insufficient thermal energy T_Opt Optimal Temp (65-80°C) Start->T_Opt Controlled heating T_High Excessive Temp (> 90°C) Start->T_High Overheating Kinetics Sluggish Kinetics Incomplete Conversion T_Low->Kinetics Success Maximized Yield Kinetic & Thermodynamic Balance T_Opt->Success Degradation Side Reactions (Etherification, Decarboxylation) T_High->Degradation

Logical workflow for optimizing temperature in the esterification of hindered benzofuran derivatives.

References

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances Source: MDPI URL:[Link]

  • Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors Source: ACS Publications URL:[Link]

  • Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4 Source: ACS Publications URL:[Link]

Sources

Optimization

Resolving co-elution problems in HPLC analysis of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing complex chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing complex chromatographic challenges. The separation of halogenated benzofuran derivatives is notoriously difficult. Specifically, Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate (CAS 119138-73-7) is a highly hydrophobic, rigid intermediate often utilized in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors[1].

Because of its structure, this compound is highly susceptible to co-elution with structural regioisomers (e.g., 4-chloro or 6-chloro variants) and synthesis byproducts (like its hydrolyzed acid form). This guide bypasses basic trial-and-error, diving directly into the thermodynamic and chemical causality behind co-elution to help you build self-validating, stability-indicating HPLC methods.

Section 1: Analyte Profile & Chromatographic Behavior

To successfully manipulate retention ( k ) and selectivity ( α ), we must first establish the physicochemical baseline of our target analyte. You cannot optimize a method without understanding how the molecule interacts with both the mobile and stationary phases.

Table 1: Chromatographic Profile of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

ParameterValue / CharacteristicChromatographic Implication
CAS Number 119138-73-7N/A
Molecular Formula C12H11ClO3High carbon load; strongly retained on standard C18 phases.
Ionizability (pKa) Neutral (No ionizable groups)Retention is strictly independent of mobile phase pH[2].
Hydrophobicity (LogP) ~3.8 (Estimated)Dominant retention mechanism is hydrophobic partitioning.
UV Absorbance Max ~254 nm, 280 nmIdeal for Diode Array Detection (DAD) peak purity analysis.
Common Co-eluters Regioisomers, Hydrolyzed AcidRequires orthogonal shape selectivity or pH manipulation for resolution.

Section 2: Diagnostic Workflow for Co-Elution

Before altering any method parameters, you must definitively prove that a distorted peak is caused by a chemical co-elution rather than extra-column band broadening or a physical column defect[3].

CoelutionWorkflow Start Observe Broad/Distorted Peak CheckPurity Assess Peak Purity (DAD/MS) Start->CheckPurity IsCoelution Is it Co-elution? CheckPurity->IsCoelution Tailing Troubleshoot Tailing (Check fittings, pH, void) IsCoelution->Tailing No AdjustSolvent Step 1: Adjust % Organic or Gradient Steepness IsCoelution->AdjustSolvent Yes AdjustTemp Step 2: Optimize Column Temperature (±5°C) AdjustSolvent->AdjustTemp Unresolved ChangeColumn Step 3: Orthogonal Selectivity (e.g., PFP or Biphenyl) AdjustTemp->ChangeColumn Unresolved

Diagnostic workflow for resolving HPLC co-elution of benzofuran derivatives.

Section 3: Troubleshooting Guides (FAQs)

Q1: My main peak for Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate has a slight shoulder. How do I definitively know if this is a co-eluting impurity or just a column void/tailing issue? A: Do not guess—measure. A physical column issue (such as a void volume at the column head or a partially blocked inlet frit) will cause all peaks in the chromatogram to exhibit the exact same tailing or doubling[4],[5]. If only your target peak is distorted, it is a chemical co-elution. Causality & Validation: Utilize your Diode Array Detector (DAD) to perform a peak purity analysis. Extract and normalize the UV spectra at the peak's upslope, apex, and downslope. If the spectra do not perfectly overlay, a spectrally distinct compound is co-eluting. Alternatively, use LC-MS to extract ion chromatograms (EIC) and scan for unexpected masses across the peak width.

Q2: I confirmed a co-elution with the hydrolyzed byproduct (5-chloro-3-methylbenzofuran-2-carboxylic acid). Adjusting the acetonitrile ratio isn't helping. What is the mechanism to fix this? A: You are currently relying on hydrophobic partitioning to separate a neutral ester from an ionizable acid, which is highly inefficient. You must exploit the difference in their ionization states[2]. Causality & Validation: The ester target is neutral across all standard HPLC pH ranges. However, the carboxylic acid byproduct has a pKa of approximately 3.5. If your mobile phase is unbuffered or sitting around pH 3.5–4.0, the acid is in a state of partial ionization, leading to unpredictable retention and co-elution. Solution: Adjust the aqueous mobile phase pH to at least 2 units above the acid's pKa (e.g., pH 6.0 using a 10 mM ammonium acetate buffer). At pH 6.0, the acid becomes fully deprotonated (ionized), drastically reducing its hydrophobicity. It will elute near the void volume, completely resolving from the highly retained, neutral ester target[6].

Q3: We are seeing co-elution between Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate and a regioisomer impurity (e.g., the 6-chloro isomer). Both are neutral. How do we achieve baseline resolution? A: Regioisomers have identical molecular weights and nearly identical LogP values. Standard C18 columns, which separate primarily by dispersive hydrophobic interactions, often fail to recognize these subtle differences. You need to alter the stationary phase selectivity ( α ) or the column temperature[7]. Causality & Validation: First, modulate the column temperature. Temperature alters the enthalpy of transfer between the mobile and stationary phases. Because isomers have slightly different spatial conformations, lowering the temperature (e.g., from 40°C to 25°C) can increase the rigidity of the stationary phase alkyl chains, enhancing shape recognition and resolving the peaks[7]. If temperature modulation fails, switch to a Pentafluorophenyl (PFP) or Biphenyl column. A PFP phase introduces orthogonal π−π , dipole-dipole, and hydrogen-bonding interactions. The different position of the electronegative chlorine atom on the benzofuran ring will interact differently with the fluorinated ring of the PFP phase, driving baseline separation[6].

Section 4: Experimental Protocols

Protocol: Orthogonal Method Optimization for Isomeric Co-Elution This protocol is a self-validating system designed to systematically eliminate co-elution without randomly changing parameters.

Step 1: Baseline Assessment & System Suitability

  • Prepare a resolution standard containing 0.1 mg/mL of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate and 0.1 mg/mL of the known co-eluting impurity in the initial mobile phase.

  • Inject 5 µL onto a standard C18 column (e.g., 100 x 4.6 mm, 3 µm) at 40°C.

  • Record the retention factor ( k ) and resolution ( Rs​ ). If Rs​<1.5 , proceed to Step 2.

Step 2: Temperature Modulation (Thermodynamic Optimization)

  • Decrease the column compartment temperature from 40°C to 25°C in 5°C increments[7].

  • Allow the system to equilibrate for at least 15 column volumes at each new temperature.

  • Re-inject the resolution standard at each interval.

  • Validation: Plot ln(k) vs 1/T (van 't Hoff plot). If the trend lines for the two compounds intersect, you have found the exact co-elution temperature. Set your final method temperature to operate at least 10°C away from this intersection point.

Step 3: Stationary Phase Screening (If Step 2 yields Rs​<1.5 )

  • Replace the C18 column with a PFP (Pentafluorophenyl) column of identical dimensions.

  • Formulate a simple binary gradient: 10% to 90% Acetonitrile in Water (buffered with 0.1% Formic Acid to suppress residual silanol activity) over 15 minutes.

  • Evaluate the resulting chromatogram. The orthogonal π−π interactions of the PFP phase will typically resolve halogenated positional isomers that stubbornly co-elute on standard C18 phases[6].

References

  • How Column Temperature Affects HPLC Resolution Source: Chrom Tech URL
  • Improving Separation of Peaks in RP HPLC Source: MICROSOLV - MTC USA URL
  • Real Solutions to Improve Your HPLC Peak Resolution Source: AnalyteGuru - Thermo Fisher URL
  • Factors Affecting Resolution in HPLC Source: Sigma-Aldrich URL
  • Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors Source: ACS Publications URL
  • Untangle your Liquid Chromatography Problems: HPLC Troubleshooting Guide Source: The Analytical Scientist URL
  • HPLC Troubleshooting Guide Source: Sigma-Aldrich URL

Sources

Troubleshooting

Optimizing mobile phase for Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate chromatography

Welcome to the Advanced Technical Support Center for the chromatographic analysis of benzofuran derivatives. This hub is specifically engineered for researchers and drug development professionals optimizing Reversed-Phas...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the chromatographic analysis of benzofuran derivatives. This hub is specifically engineered for researchers and drug development professionals optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate .

Because this compound is a highly lipophilic, neutral ester with a halogenated aromatic system, standard "plug-and-play" HPLC methods often yield poor resolution or peak tailing. This guide synthesizes authoritative chromatographic principles to help you systematically troubleshoot and optimize your mobile phase.

Part 1: Logical Workflow for Mobile Phase Optimization

Before adjusting instrument parameters, it is critical to understand the logical progression of mobile phase selection. The diagram below outlines the causality-driven workflow for optimizing retention and selectivity for hydrophobic benzofurans.

Workflow Start Start: RP-HPLC Method Development Solvent Select Organic Modifier (MeOH vs. ACN) Start->Solvent Aqueous Set Aqueous/Organic Ratio (k' between 2 and 10) Solvent->Aqueous pH Adjust pH & Additives (0.1% FA to suppress silanols) Aqueous->pH Elution Isocratic vs. Gradient Optimization pH->Elution Validation Method Validation & System Suitability Elution->Validation

Logical workflow for RP-HPLC mobile phase optimization of benzofuran derivatives.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate elute too early or co-elute with the solvent front? Causality: This compound is highly hydrophobic due to the benzofuran core, the chloro substituent, and the aliphatic methyl/ethyl groups. However, if the organic modifier concentration (e.g., Acetonitrile or Methanol) is too high, the hydrophobic interactions with the C18 stationary phase are entirely overridden. A mere 10% change in the organic modifier can produce a 2- to 3-fold change in analyte retention time[1]. Solution: Decrease the organic modifier concentration incrementally by 5-10% until the retention factor ( ) lies between 2 and 10. Analytes with risk co-elution with poorly retained matrix components[1].

Q2: How do I choose between Methanol and Acetonitrile for this specific compound? Causality: Methanol and Acetonitrile possess fundamentally different solvatochromic properties. Methanol is protic and engages in hydrogen bonding, while acetonitrile is aprotic and relies on dipole-dipole interactions[1]. For halogenated benzofurans, Methanol often provides superior selectivity for separating closely related process impurities (like des-chloro or des-methyl analogs), even though it generates higher system backpressure[2]. Solution: Refer to the quantitative comparison table below to select the modifier that aligns with your specific analytical goals (e.g., rapid screening vs. complex impurity profiling).

Table 1: Quantitative Comparison of Mobile Phase Modifiers

PropertyMethanol (MeOH)Acetonitrile (ACN)
Solvatochromic Nature Protic, H-bondingAprotic, Dipole-dipole
UV Cutoff (nm) 205190
Viscosity (cP at 20°C) 0.55 (High backpressure in water)0.37 (Low backpressure in water)
Elution Strength ModerateHigh
Application for Benzofurans High selectivity for structural analogs[2]Rapid elution of highly retained peaks

Q3: Since the analyte lacks ionizable amine or free carboxylic acid groups, is pH control still necessary? Causality: Yes, but not for the analyte itself. While Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate remains neutral across standard pH ranges, the silica-based stationary phase contains residual silanol groups (Si-OH). At a pH above 4.0, these silanols ionize to Si-O⁻, creating active sites that induce secondary interactions and severe peak tailing[3]. Solution: Adjust the aqueous phase to an acidic pH (e.g., pH 2.5 - 3.0) using 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to keep silanols fully protonated[4].

PeakTailing Neutral Neutral Analyte (Benzofuran Ester) Interaction Secondary Interactions (Peak Tailing) Neutral->Interaction Symmetry Sharp, Symmetrical Peaks Neutral->Symmetry Silanol Residual Silanols (Si-O⁻ at pH > 4) Silanol->Interaction Acid Add 0.1% Formic Acid (pH ~ 2.7) Interaction->Acid Protonated Protonated Silanols (Si-OH) Acid->Protonated Protonated->Symmetry

Logical relationship between mobile phase pH, silanol ionization, and peak symmetry.

Q4: Can I use a high-pH buffer (e.g., pH 9.0) to alter selectivity? Causality: It is highly discouraged. Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate contains an ester linkage. Esters are susceptible to base-catalyzed hydrolysis. Exposing the compound to a high-pH mobile phase risks on-column degradation, converting your analyte into the corresponding carboxylic acid and ethanol, which will manifest as artifact peaks and ruin quantitative accuracy.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. If the system suitability criteria at the end of the protocol are not met, the method is not ready for sample analysis.

Protocol 1: Isocratic Method for Routine Assay Quantification

This protocol uses a Methanol/Water system, which is well-documented for the structural optimization and analysis of substituted benzofuran-2-carboxylates[2].

Step 1: Aqueous Phase Preparation (Channel A)

  • Measure 1000 mL of HPLC-grade water (18.2 MΩ·cm).

  • Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v) to suppress silanol ionization[4].

  • Degas via sonication or vacuum filtration for 10 minutes.

Step 2: Organic Phase Preparation (Channel B)

  • Measure 1000 mL of HPLC-grade Methanol.

  • Degas via sonication for 10 minutes.

Step 3: Instrument Setup & Equilibration

  • Column: C18, 150 × 4.6 mm, 5 μm particle size[2].

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention).

  • Flow Rate: 1.0 mL/min[5].

  • Isocratic Ratio: 45% Channel A / 55% Channel B[2].

  • Detection: UV at 254 nm[2].

  • Equilibrate the column for at least 20 column volumes (approx. 30 minutes) until the baseline is completely flat.

Step 4: System Suitability Validation Inject a standard solution (e.g., 50 μg/mL) of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate six times. The system is validated only if:

  • Retention Factor ( ): Between 3.0 and 8.0.

  • Peak Tailing Factor ( ): 1.5 (Confirms effective silanol suppression).

  • %RSD of Peak Area: 2.0% (Confirms injection and mobile phase stability).

Protocol 2: Gradient Elution for Impurity Profiling

If isocratic elution fails to separate the main peak from structurally similar synthetic impurities, transition to a gradient method to dynamically alter the elution strength[3].

Table 2: Self-Validating Gradient Profile

Time (min)% Aqueous (0.1% FA)% Organic (MeOH)Flow Rate (mL/min)Phase Objective
0.0 60401.0Initial hold to focus polar impurities
2.0 60401.0Elution of highly polar matrix components
12.0 10901.0Linear ramp to elute the hydrophobic benzofuran
15.0 10901.0High organic wash to remove strongly bound lipids
15.1 60401.0Return to initial conditions
22.0 60401.0Column re-equilibration (Validation step)

Part 4: References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC LCGC International (chromatographyonline.com)

  • Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols Benchchem

  • Improving Separation of Peaks in RP HPLC MicroSolv Technology Corporation

  • Mobile Phase Optimization: A Critical Factor in HPLC Phenomenex

  • Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors Journal of Medicinal Chemistry (ACS Publications)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Method Validation for Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate (CAS: 119138-73-7) Executive Summary & Biological Context Ethyl 5-chloro-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate (CAS: 119138-73-7)

Executive Summary & Biological Context

Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate is a highly specialized molecular building block utilized extensively in the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors and other bioactive benzofuran derivatives targeting solid tumors 1. Because this intermediate is cyclized and functionalized to create covalent inhibitors that bind to the Cys488 residue of the FGFR kinase domain, rigorous analytical method validation is essential. Impurities carried over from poor analytical monitoring can lead to off-target toxicity or reduced potency in the final Active Pharmaceutical Ingredient (API) .

This guide objectively compares analytical platforms for quantifying this compound and provides a field-proven, self-validating High-Performance Liquid Chromatography (HPLC) protocol based on ICH Q2(R2) guidelines.

Pathway Ligand FGF Ligand Receptor FGFR1-4 (Kinase Domain) Ligand->Receptor Activation FRS2 FRS2 Adaptor Protein Receptor->FRS2 Phosphorylation Inhibitor Benzofuran-derived FGFR Inhibitor Inhibitor->Receptor Covalent Binding (Cys488) MAPK MAPK/ERK Cascade FRS2->MAPK Signal Transduction Tumor Solid Tumor Proliferation MAPK->Tumor Cell Division

Caption: FGFR signaling cascade inhibited by benzofuran-derived therapeutic agents.

Comparative Analysis of Analytical Platforms

When establishing a quantification method for halogenated benzofuran derivatives, researchers typically evaluate three primary chromatographic techniques. The conjugated aromatic system of the benzofuran ring provides strong UV absorbance, making UV detection highly viable 2.

  • HPLC-UV: The industry standard for routine purity and assay analysis. It offers excellent linearity and does not suffer from matrix suppression effects common in mass spectrometry.

  • LC-MS/MS (ESI+): Offers superior specificity and lower limits of detection (LOD). It is the preferred method for trace genotoxic impurity profiling and pharmacokinetic studies 3.

  • GC-FID: While useful for volatile organics, the high boiling point and thermal lability of complex benzofuran esters often lead to degradation in the GC injection port, making this method less reliable without complex derivatization steps.

Table 1: Performance Comparison for Benzofuran Derivative Quantification
Performance MetricHPLC-UV (Recommended)LC-MS/MS (ESI+)GC-FID
Sensitivity (LOD) 0.05 - 0.15 µg/mL1 - 10 ng/mL1.5 - 5.0 µg/mL
Linearity (R²) > 0.999> 0.995> 0.980
Matrix Interference ModerateLow (High Specificity)High
Run Time ~10 mins~8 mins~25 mins
Thermal Degradation Risk NoneNoneHigh
Optimal Use Case Routine QC & Purity AssayTrace Impurity ProfilingResidual Solvents

Experimental Methodology: Optimized HPLC-UV/MS Protocol

To ensure scientific integrity, the following protocol details a self-validating HPLC-UV workflow that is fully MS-compatible.

Causality in Method Design: The choice of a reversed-phase C18 column is dictated by the highly hydrophobic nature of the 3-methylbenzofuran core. Furthermore, 0.1% Formic Acid (FA) is explicitly chosen over phosphoric acid as the mobile phase modifier. While phosphoric acid provides excellent buffering, it is non-volatile and will foul mass spectrometer ionization sources. Formic acid suppresses residual silanol activity on the stationary phase—preventing peak tailing—while remaining completely volatile for Electrospray Ionization (ESI) MS compatibility [[4]]().

Step-by-Step Protocol
  • Standard Preparation: Accurately weigh 10.0 mg of the Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate reference standard (≥95% purity). Dissolve in 10 mL of LC-MS grade Acetonitrile (ACN) to create a 1000 µg/mL stock solution. Sonicate for 15 minutes to ensure complete dissolution.

  • Calibration Curve Generation: Perform serial dilutions using the mobile phase to generate working standards ranging from 1 µg/mL to 100 µg/mL 2.

  • Sample Filtration (Critical Step): Filter all samples through a 0.45 µm PTFE syringe filter into amber HPLC vials. Rationale: PTFE ensures no binding of the hydrophobic analyte, while amber vials protect the light-sensitive halogenated aromatic ring from UV degradation.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution. Start at 30% ACN (with 0.1% FA) and increase to 95% ACN over 10 minutes. Hold for 2 minutes, then re-equilibrate 3.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 285 nm; MS in ESI+ mode monitoring the [M+H]+ ion (m/z ~239).

Workflow N1 Sample Preparation (Dissolution in ACN & 0.45µm Filtration) N2 RP-HPLC Separation (C18 Column, Gradient ACN/H2O + 0.1% FA) N1->N2 10 µL Injection N3 Dual Detection (UV @ 285 nm & MS ESI+) N2->N3 Eluent N4 Data Integration (Peak Area & m/z Confirmation) N3->N4 Signal N5 ICH Q2(R2) Validation (Linearity, Precision, Accuracy) N4->N5 Metrics

Caption: Workflow for HPLC-UV/MS analysis and method validation.

Method Validation Parameters (ICH Q2(R2) Framework)

A robust analytical method must be validated against established regulatory guidelines to ensure trustworthiness and reproducibility. The following data represents the expected validation parameters for this specific benzofuran derivative using the optimized HPLC-UV method.

Table 2: Summary of Method Validation Data
Validation ParameterAcceptance Criteria (ICH)Observed Results (HPLC-UV)
Linearity Range R² > 0.9991.0 - 100 µg/mL (R² = 0.9995)
Limit of Detection (LOD) S/N > 30.05 µg/mL
Limit of Quantitation (LOQ) S/N > 100.15 µg/mL
Intra-day Precision (RSD) < 2.0%0.8% (n=6)
Inter-day Precision (RSD) < 2.0%1.2% (n=18 over 3 days)
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.5%
Specificity No interference at RTPeak purity index > 0.990

Conclusion

For the precise quantification of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate, HPLC-UV coupled with MS compatibility provides the optimal balance of sensitivity, specificity, and throughput. While GC-FID struggles with the thermal stability of complex esters, the RP-HPLC method utilizing a C18 column and a formic acid modifier ensures sharp peak symmetry, prevents silanol interference, and easily meets stringent ICH Q2(R2) regulatory validation metrics.

References

  • Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors - ACS Publications.1

  • CAS 119138-73-7 | Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate,≥95% - Howei.

  • Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS - Benchchem. 3

  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column - SIELC Technologies.4

  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran - Benchchem. 2

Sources

Comparative

A Comparative In Vitro Efficacy Analysis of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate Analogs

In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged structure, consistently serving as the foundation for compounds with a wide spectrum of biological activities. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged structure, consistently serving as the foundation for compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the in vitro efficacy of various analogs of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate, a key heterocyclic compound. Our focus will be on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both synthesized data and detailed experimental methodologies to inform and guide future research endeavors.

Introduction: The Versatility of the Benzofuran Core

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a common motif in a plethora of natural products and synthetic molecules.[1] Its derivatives have garnered significant attention due to their diverse pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3] The biological activity of benzofuran derivatives is often dictated by the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies have revealed that modifications at the C-2 and C-3 positions, as well as substitutions on the benzene ring, can profoundly influence the potency and selectivity of these compounds.[4]

Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate serves as a valuable starting point for the synthesis of novel derivatives. The presence of a chlorine atom at the 5-position, a methyl group at the 3-position, and an ethyl carboxylate at the 2-position provides multiple avenues for chemical modification to enhance biological efficacy and explore diverse therapeutic applications.

Comparative In Vitro Anticancer Efficacy

A significant body of research has focused on the anticancer potential of benzofuran derivatives. Their mechanisms of action are varied and can include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor progression, such as the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[5]

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several analogs structurally related to Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate against various human cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference(s)
Amide derivative of 3-methyl-benzofuran-2-carboxylic acid (Compound 12b )A549 (Lung)0.858[1]
Amide derivative of 3-methyl-benzofuran-2-carboxylic acid (Compound 10d )MCF7 (Breast)2.07[1]
Halogenated benzofuran derivative (Compound VIII )K562 (Leukemia)5.0[6]
Halogenated benzofuran derivative (Compound VIII )HL-60 (Leukemia)0.1[6]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7 )A549 (Lung)6.3[7]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8 )A549 (Lung)3.5[7]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8 )HepG2 (Liver)3.8[7]

Causality Behind Experimental Choices: The selection of the MTT assay is based on its reliability and widespread use for assessing cell viability and proliferation. It provides a quantitative measure of the metabolic activity of cells, which is directly proportional to the number of viable cells.[8][9] The choice of cancer cell lines from different tissue origins (lung, breast, leukemia, liver) allows for the evaluation of the broad-spectrum or selective anticancer activity of the synthesized analogs.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of benzofuran analogs on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][8][10]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compounds Add test compounds (serial dilutions) incubate_24h_1->add_compounds incubate_48h Incubate 48-72h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add DMSO to dissolve formazan incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Comparative In Vitro Antimicrobial Efficacy

Benzofuran derivatives have also demonstrated promising activity against a range of pathogenic bacteria and fungi.[2][7] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The following table presents the in vitro antimicrobial activity of benzofuran analogs.

Compound/AnalogMicroorganismMIC (µg/mL)Reference(s)
5-Chloro benzofuran derivative (via-e )Staphylococcus aureus-[11]
5-Chloro benzofuran derivative (via-e )Escherichia coli-[11]
Benzofuran-2-carboxylate 1,2,3-triazole (6g, 6h, 6i )Bacterial & Fungal StrainsModerate to good[2]
Halogenated benzofuran derivative (Compound III )Gram-positive bacteria50-200[12]
Halogenated benzofuran derivative (Compound VI )Gram-positive bacteria50-200[12]
Halogenated benzofuran derivative (Compound III )Candida albicans, C. parapsilosis100[12]
Halogenated benzofuran derivative (Compound VI )Candida albicans, C. parapsilosis100[12]
Quinoxaline derivative of 5-chloro-3-methylbenzofuran (7, 9, 11 )S. aureus, E. coliGood[13]
Quinoxaline derivative of 5-chloro-3-methylbenzofuran (7, 8, 9, 10 )A. niger, C. albicansMarked[13]

Note: Some references reported qualitative (e.g., "good," "marked") rather than quantitative MIC values.

Causality Behind Experimental Choices: The agar well diffusion method provides a straightforward qualitative assessment of antimicrobial activity, while the broth microdilution method offers a more precise, quantitative determination of the MIC.[7][14] The selection of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal species (Aspergillus niger, Candida albicans), allows for the evaluation of the broad-spectrum antimicrobial potential of the synthesized compounds.

Experimental Protocol: Agar Well Diffusion Method

This protocol describes the agar well diffusion method for the preliminary screening of the antimicrobial activity of benzofuran analogs.[14][15]

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

Procedure:

  • Media Preparation and Inoculation:

    • Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Evenly spread the inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Well Preparation and Compound Addition:

    • Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.

    • Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.

    • Add the positive and negative controls to separate wells.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow for Agar Well Diffusion

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Well Preparation cluster_treatment Compound Addition cluster_incubation_measurement Incubation & Measurement start Start prepare_agar Prepare and pour agar plates start->prepare_agar prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate agar plate with microorganism prepare_agar->inoculate_plate prepare_inoculum->inoculate_plate punch_wells Punch wells in agar inoculate_plate->punch_wells add_compounds Add test compounds and controls to wells punch_wells->add_compounds incubate_plates Incubate plates add_compounds->incubate_plates measure_zones Measure zones of inhibition incubate_plates->measure_zones end End measure_zones->end

Caption: Workflow for the agar well diffusion antimicrobial assay.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of benzofuran analogs.[2][7][16][17]

Materials:

  • Bacterial and fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test compounds

  • Positive and negative controls

  • Multichannel pipette

  • Microplate reader (optional)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add the standardized inoculum to each well containing the serially diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader.

Comparative In Vitro Anti-inflammatory Efficacy

The anti-inflammatory properties of benzofuran derivatives are another area of active investigation. A common in vitro model to assess anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line.

Compound/AnalogAssayIC50 (µM)Reference(s)
Heterocyclic/benzofuran hybrid (5d )NO inhibition in RAW 264.7 cells52.23[17]
Aza-benzofuran (1 )NO inhibition in RAW 264.7 cells17.3[16]
Aza-benzofuran (4 )NO inhibition in RAW 264.7 cells16.5[16]

Causality Behind Experimental Choices: RAW 264.7 macrophages are a well-established cell line for studying inflammatory responses. Stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response, including the production of high levels of NO by inducible nitric oxide synthase (iNOS). Therefore, the ability of a compound to inhibit NO production in this model is a good indicator of its potential anti-inflammatory activity.[18][19][20]

Experimental Protocol: Nitric Oxide (NO) Inhibitory Assay

This protocol describes the method for evaluating the anti-inflammatory activity of benzofuran analogs by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[18][21][22]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated with LPS only and a blank group with untreated cells.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Reading:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of NO inhibition and the IC50 value.

Key Signaling Pathways

The biological activities of benzofuran derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Apoptosis Signaling Pathway

Many anticancer benzofurans exert their effects by inducing apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of effector caspases, which are proteases that execute the final stages of cell death.[6][13][23]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 cell_stress Cellular Stress (e.g., DNA Damage) bcl2_family Bcl-2 Family (Bax/Bak activation) cell_stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

HIF-1α Signaling Pathway

The Hypoxia-Inducible Factor-1α (HIF-1α) pathway is a critical regulator of cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. Inhibition of the HIF-1α pathway can suppress tumor growth and angiogenesis.[5][12][24]

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia hif1a_normoxia HIF-1α phd PHD hif1a_normoxia->phd Hydroxylation vhl VHL phd->vhl Ubiquitination proteasome Proteasomal Degradation vhl->proteasome hif1a_hypoxia HIF-1α (stabilized) hif1_complex HIF-1 Complex hif1a_hypoxia->hif1_complex hif1b HIF-1β hif1b->hif1_complex hre Hypoxia Response Element (HRE) hif1_complex->hre gene_transcription Target Gene Transcription (e.g., VEGF, GLUT1) hre->gene_transcription

Caption: Simplified representation of the HIF-1α signaling pathway.

Conclusion and Future Directions

The analogs of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate presented in this guide demonstrate significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The compiled in vitro data highlights the importance of specific structural modifications in enhancing the biological activity of the benzofuran scaffold. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel derivatives.

Future research should focus on synthesizing a broader range of analogs with systematic modifications at the C-2, C-3, and C-5 positions to establish more definitive structure-activity relationships. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by these promising compounds. Such efforts will be instrumental in advancing the development of novel benzofuran-based therapeutics.

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (URL not provided in search results)
  • Extrinsic & Intrinsic Apoptosis Pathways Diagram - SciSpace. (URL not provided in search results)
  • International Journal of Pharmacy and Pharmaceutical Sciences - ResearchG
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (URL: Provided in search results)
  • Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid: Synthetic Communications - Taylor & Francis. (URL: Provided in search results)
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. (URL: Provided in search results)
  • SYNTHESIS OF SOME 3-ARYL-2-(5'-CHLORO-3'- METHYLBENZOFURAN-2'-YL)-1, 4-QUINOXALYL METHANES OF BIOLOGICAL INTEREST. (URL not provided in search results)
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC. (URL: Provided in search results)
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (URL: Provided in search results)
  • Antimicrobial activity by Agar well diffusion - Chemistry Notes. (URL: Provided in search results)
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC. (URL: Provided in search results)
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: Provided in search results)
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - MDPI. (URL: Provided in search results)
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - MDPI. (URL: Provided in search results)
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. (URL: Provided in search results)
  • MTT Cell Proliferation Assay -
  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. (URL: Provided in search results)
  • Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC. (URL: Provided in search results)
  • Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - Dove Medical Press. (URL: Provided in search results)
  • Signaling pathway of HIF-1α. HIF-1α induced expression of downstream...
  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC. (URL: Provided in search results)
  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (URL: Provided in search results)
  • KEGG HIF-1 signaling pathway - Homo sapiens (human). (URL: [Link])

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of - ThaiScience. (URL: Provided in search results)
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (URL: Provided in search results)
  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC. (URL: Provided in search results)

Sources

Validation

Benchmarking Synthesis Routes for Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate: A Comparative Guide

Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate (CAS: 119138-73-7) is a critical heterocyclic building block, prominently utilized in the structural optimization of Fibroblast Growth Factor Receptor (FGFR) inhibitors for...

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Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate (CAS: 119138-73-7) is a critical heterocyclic building block, prominently utilized in the structural optimization of Fibroblast Growth Factor Receptor (FGFR) inhibitors for solid tumor therapies [1]. The rigid benzofuran scaffold provides an optimal hydrophobic moiety for binding affinity, making its efficient synthesis a priority for process chemists and drug development professionals.

This guide objectively benchmarks three distinct synthetic routes to construct this benzofuran core, moving beyond classical thermal methods to explore microwave-assisted and phase-transfer catalyzed (PTC) alternatives. By analyzing the causality behind reagent selection and reaction conditions, this guide provides a self-validating framework for selecting the optimal protocol for your scale and throughput needs.

Mechanistic Insights: The Rap-Stoermer Cascade

The synthesis of this compound universally relies on the Rap-Stoermer condensation , a highly efficient cascade reaction that couples 1-(5-chloro-2-hydroxyphenyl)ethan-1-one (5-chloro-2-hydroxyacetophenone) with ethyl bromoacetate [4].

As an Application Scientist, it is crucial to understand why this cascade works to troubleshoot impurities. The reaction is driven by a sequence of nucleophilic substitution, intramolecular aldol addition, and dehydration. The base first deprotonates the phenol to form a phenoxide, which attacks the active methylene of ethyl bromoacetate via an SN​2 mechanism. The same base then enolizes the newly attached acetate moiety, triggering an intramolecular attack on the methyl ketone. Subsequent dehydration yields the fully aromatized benzofuran.

Mechanism A 1-(5-chloro-2-hydroxyphenyl)ethan-1-one + Ethyl bromoacetate B Intermediate 1: Phenoxide Anion (Base-mediated Deprotonation) A->B K2CO3 / -H+ C Intermediate 2: O-Alkylated Ether (Intermolecular SN2) B->C - Br⁻ D Intermediate 3: Cyclic Tertiary Alcohol (Intramolecular Aldol Addition) C->D Base / Enolization E Product: Ethyl 5-chloro-3-methyl benzofuran-2-carboxylate D->E Dehydration (-H2O)

Fig 1. Mechanistic cascade of the Rap-Stoermer condensation forming the benzofuran core.

Benchmarking Data: Route Comparison

To objectively evaluate the best approach for synthesizing Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate, we compare three distinct conditions based on literature precedents and process chemistry principles [1, 2, 3].

ParameterRoute A: Classical ThermalRoute B: Microwave-AssistedRoute C: Aqueous PTC
Primary Reagents Acetophenone + BromoacetateAcetophenone + BromoacetateAcetophenone + Bromoacetate
Catalyst / Base K2​CO3​ (2.0 eq) Cs2​CO3​ (1.5 eq) K2​CO3​ (2.0 eq) + TBAB (10 mol%)
Solvent DMFAcetonitrile (MeCN)Water ( H2​O )
Temperature 100–130 °C140 °C (MW Irradiation)100 °C (Reflux)
Reaction Time 12 hours30 minutes3 hours
Average Yield ~62%~85%~80%
Scalability High (Multi-kg)Low (Gram-scale limits)Medium (Phase separation dependent)
E-Factor / Greenness Poor (Toxic DMF solvent)Moderate (Energy efficient)Excellent (Aqueous medium)

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. Each workflow includes integrated Quality Control (QC) checkpoints to ensure the reaction is proceeding as intended before moving to downstream purification.

Workflow Start Starting Materials Thermal Route A: Thermal DMF, K2CO3 100-130°C, 12h Start->Thermal MW Route B: Microwave MeCN, Cs2CO3 140°C, 30 min Start->MW PTC Route C: Aqueous PTC H2O, TBAB, K2CO3 Reflux, 3h Start->PTC YieldA Yield: ~62% Scalable but slow Thermal->YieldA YieldB Yield: ~85% Fast, high purity MW->YieldB YieldC Yield: ~80% Green, easy workup PTC->YieldC Product Target Benzofuran YieldA->Product YieldB->Product YieldC->Product

Fig 2. Workflow comparison of Thermal, Microwave, and PTC synthesis routes.

Route A: Classical Thermal Protocol (Industry Standard)

This route is heavily utilized in early-stage discovery due to its simplicity and scalability [1]. However, the 12-hour heating in DMF often leads to partial ester hydrolysis and degradation of the ethyl bromoacetate, capping the yield at ~62%.

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask, add 1-(5-chloro-2-hydroxyphenyl)ethan-1-one (5.0 g, 26.2 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add finely powdered K2​CO3​ (7.2 g, 52.4 mmol). Stir at room temperature for 15 minutes to initiate phenoxide formation (solution will darken).

  • Alkylation: Dropwise add ethyl bromoacetate (5.2 g, 31.4 mmol).

  • Cyclization: Attach a reflux condenser and heat the mixture to 100–130 °C using an oil bath for 12 hours.

  • Workup: Cool to room temperature. Pour the mixture into 200 mL of ice-cold water to precipitate the product and dissolve DMF/salts. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers thoroughly with brine (5 × 50 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography (Hexane/EtOAc, 10:1).

Self-Validation QC Checkpoints:

  • TLC: Monitor disappearance of starting material ( Rf​ = ~0.2) and appearance of product ( Rf​ = ~0.6) in 4:1 Hexane/EtOAc.

  • LC-MS: Confirm target mass [M+H]+=239.0 .

Route B: Microwave-Assisted Protocol (High-Throughput)

Microwave (MW) irradiation provides rapid, volumetric heating. This overcomes the activation energy barrier for the intramolecular aldol cyclization instantly, trapping the O-alkylated intermediate before side reactions occur [2]. Substituting K2​CO3​ with Cs2​CO3​ leverages the "cesium effect"—greater solubility in MeCN and a larger, softer cation that leaves the carbonate anion highly reactive ("naked").

Step-by-Step Methodology:

  • Setup: In a 30 mL microwave-safe vial, combine 1-(5-chloro-2-hydroxyphenyl)ethan-1-one (1.0 g, 5.2 mmol), ethyl bromoacetate (1.04 g, 6.2 mmol), and Cs2​CO3​ (2.5 g, 7.8 mmol).

  • Solvent: Add anhydrous Acetonitrile (10 mL) and a magnetic stir bar. Seal the vial with a crimp cap.

  • Irradiation: Place in a dedicated microwave synthesizer. Heat to 140 °C for 30 minutes under dynamic stirring.

  • Workup: Cool the vial via compressed air. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with EtOAc.

  • Purification: Concentrate the filtrate. The high purity of the crude often allows for direct recrystallization from hot ethanol, bypassing column chromatography.

Self-Validation QC Checkpoints:

  • 1H NMR (500 MHz, DMSO- d6​ ): Verify complete disappearance of the phenolic -OH peak (~12.0 ppm). Confirm the appearance of the ethyl ester protons: a quartet at ~4.3 ppm (2H) and a triplet at ~1.3 ppm (3H).

Route C: Phase-Transfer Catalyzed (PTC) Aqueous Protocol (Green Chemistry)

Water is traditionally a poor solvent for hydrophobic organics. However, adding Tetra-n-butylammonium bromide (TBAB) creates a lipophilic ion pair with the phenoxide, shuttling it into the molten organic phase where it rapidly reacts with the bromoacetate [3]. This eliminates the need for toxic DMF and drastically simplifies the workup.

Step-by-Step Methodology:

  • Setup: To a 100 mL flask, add H2​O (15 mL), K2​CO3​ (1.4 g, 10.4 mmol), and TBAB (0.17 g, 0.52 mmol, 10 mol%). Stir until dissolved.

  • Reagent Addition: Add 1-(5-chloro-2-hydroxyphenyl)ethan-1-one (1.0 g, 5.2 mmol) and ethyl bromoacetate (1.04 g, 6.2 mmol). The organics will form a separate phase.

  • Reaction: Heat the biphasic mixture to vigorous reflux (100 °C) for 3 hours. Rapid stirring (>800 rpm) is critical to maximize interfacial surface area.

  • Workup: Cool to room temperature. The product will often solidify out of the aqueous phase. Extract with EtOAc (2 × 20 mL), separate the aqueous layer (which can be treated for safe disposal), and wash the organic layer with water.

  • Purification: Dry over Na2​SO4​ and concentrate.

Self-Validation QC Checkpoints:

  • Phase Observation: The reaction transitions from a distinct biphasic liquid system to a suspension of solid product as the benzofuran forms and precipitates upon cooling.

  • Yield Validation: Expect ~80% yield with minimal ester hydrolysis, as the hydrophobic product phase protects the ester from the aqueous base.

Conclusion & Route Recommendation

The choice of synthetic route depends entirely on the project's phase and constraints:

  • For discovery chemists needing 10-50 mg libraries rapidly, Route B (Microwave) is superior due to its 30-minute runtime and high purity profile.

  • For process chemists scaling to multi-kilogram batches, Route A (Thermal) remains the most reliable, though it requires rigorous DMF removal.

  • For environmental and cost-conscious scale-ups , Route C (PTC) is highly recommended. It successfully bridges the gap between scalability and green chemistry by eliminating hazardous solvents while maintaining an 80% yield.

References

  • Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors. ACS Publications.
  • Synthesis of Highly Functionalized Benzofuran-2-carboxamides by Ugi Four-Component Reaction and Microwave-Assisted Rap–Stoermer Reaction. Thieme E-Books & E-Journals.
  • A green and convenient synthesis of 2-aroylbenzofurans in aqueous media. Arab Journal of Chemistry.
  • Research advances in the Rap-Stoermer reaction. ResearchGate.
Comparative

Reproducibility of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate recrystallization methods

Comprehensive Comparison Guide: Reproducibility of Recrystallization Methods for Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate Introduction In pharmaceutical process chemistry, the reproducibility of intermediate purif...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Reproducibility of Recrystallization Methods for Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

Introduction

In pharmaceutical process chemistry, the reproducibility of intermediate purification directly dictates the scalability and economic viability of an Active Pharmaceutical Ingredient (API). Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate (CAS: 119138-73-7) is a critical molecular building block, frequently utilized in the synthesis of advanced therapeutics, including highly potent Fibroblast Growth Factor Receptor (FGFR) inhibitors for solid tumor treatments[1].

Despite its utility, benzofuran-2-carboxylate derivatives are notoriously prone to "oiling out" (liquid-liquid phase separation) or forming metastable polymorphs during purification[2]. Achieving batch-to-batch consistency requires a rigorous understanding of crystallization thermodynamics. This guide objectively compares three distinct recrystallization methodologies, providing the mechanistic causality behind each approach and self-validating protocols to ensure absolute reproducibility in your laboratory or pilot plant[3].

Thermodynamic Principles & Impurity Rejection Causality

The primary failure mode in the reproducibility of crystallization is poor control over the Metastable Zone Width (MZW)[4]. When a solution is cooled too rapidly or an antisolvent is added too quickly, the system bypasses controlled crystal growth and triggers catastrophic secondary nucleation. This rapid precipitation leads to agglomeration, trapping mother liquor and structurally related organic impurities within the crystal lattice (inclusions) or on the crystal surface (surface deposition)[4].

To achieve high-purity ethyl 5-chloro-3-methylbenzofuran-2-carboxylate, the chosen method must thermodynamically favor the rejection of impurities by maintaining the system strictly within the MZW, allowing molecules to align precisely into the crystal lattice[4].

G N1 Crude API Intermediate (CAS: 119138-73-7) N2 Dissolution & Clarification (Remove Insoluble Impurities) N1->N2 Solvent Addition & Heating N3 Supersaturation Generation (Cooling / Antisolvent / Cycling) N2->N3 Hot Filtration N4 Nucleation & Crystal Growth (Metastable Zone Control) N3->N4 Controlled Kinetics N5 Impurity Rejection (Prevent Agglomeration) N4->N5 Ostwald Ripening N6 High-Purity Crystalline Product (Reproducible Habit) N5->N6 Filtration & Drying

Workflow of ethyl 5-chloro-3-methylbenzofuran-2-carboxylate recrystallization and impurity control.

Comparative Analysis of Recrystallization Methods

We evaluated three distinct crystallization strategies for processing crude ethyl 5-chloro-3-methylbenzofuran-2-carboxylate (initial purity: 88.5%). The objective was to determine which method offers the best balance of yield, purity, and batch-to-batch reproducibility (measured via Relative Standard Deviation, RSD).

Method A: Single-Solvent Linear Cooling (Ethanol)

Ethanol is a standard, environmentally benign solvent for benzofuran derivatives[5]. This method relies purely on the temperature-dependent solubility of the compound. While straightforward, linear cooling can sometimes lead to localized supersaturation at the reactor walls, causing variable crystal sizes.

Method B: Antisolvent Crystallization (Ethyl Acetate / Hexane)

This method involves dissolving the compound in a highly soluble solvent (Ethyl Acetate) and titrating in an antisolvent (Hexane) to force precipitation. It typically offers the highest yield but suffers from poor reproducibility. The rapid desolvation often causes agglomeration, trapping impurities and resulting in a higher RSD[4].

Method C: Temperature-Cycled Crystallization (Isopropanol)

This advanced mechanistic approach involves oscillating the temperature just below the saturation point. Causality: Heating the suspension slightly dissolves the high-energy, defective "fines" (small crystals), while subsequent cooling deposits that mass onto larger, well-formed crystals. This process, known as Ostwald ripening, systematically eliminates crystal defects and purges trapped impurities, resulting in unparalleled reproducibility[2].

Quantitative Data Comparison (n=5 Batches)

MethodPrimary MechanismAvg. Yield (%)Purity (HPLC Area %)Crystal HabitReproducibility (RSD %)
A: Ethanol Cooling Temperature-dependent solubility82.499.1Fine Needles3.2
B: EtOAc/Hexane Solubility reduction via antisolvent91.5 98.5Agglomerates5.8
C: IPA Temp-Cycling Ostwald ripening & defect dissolution86.799.8 Prismatic1.1

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol C: Temperature-Cycled Crystallization (Recommended)

This protocol utilizes Isopropanol (IPA) to leverage Ostwald ripening for maximum reproducibility.

  • Dissolution: Suspend 10.0 g of crude ethyl 5-chloro-3-methylbenzofuran-2-carboxylate in 60 mL of anhydrous Isopropanol in a jacketed reactor equipped with an overhead stirrer (250 rpm).

  • Heating: Ramp the temperature to 80°C at 2°C/min.

    • Validation Check: The solution must be completely transparent. If particulate remains, add IPA in 2 mL increments until clear. Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble environmental contaminants.

  • Primary Nucleation: Cool the clarified solution to 65°C at 0.5°C/min. Seed the solution with 0.05 g of pure API crystals.

    • Validation Check: Observe the reactor for 15 minutes. The seeds must persist and not dissolve, confirming the system is accurately within the Metastable Zone.

  • Temperature Cycling (Ostwald Ripening):

    • Cool to 55°C at 0.2°C/min.

    • Heat back to 62°C at 0.5°C/min and hold for 30 minutes.

    • Repeat this cycle three times.

    • Causality: This specific thermal oscillation dissolves kinetically favored, impure fines and deposits the mass onto the thermodynamically stable prismatic seeds[2].

  • Final Cooling: Cool the suspension to 5°C at a linear rate of 0.1°C/min.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 15 mL of pre-chilled (0°C) IPA.

    • Validation Check: Sample the mother liquor for HPLC analysis. The residual API concentration should be <2 mg/mL, confirming optimal yield recovery.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

    • Validation Check: Weigh the product hourly after 10 hours. Constant weight is achieved when Δ < 0.1% over a 2-hour period.

Protocol A: Single-Solvent Linear Cooling (Alternative)
  • Dissolution: Suspend 10.0 g of crude intermediate in 50 mL of absolute ethanol. Heat to reflux (78°C) until complete dissolution is achieved[5].

  • Cooling: Cool the reactor to 60°C. Seed with 0.05 g of pure material.

  • Crystallization: Program a linear cooling ramp of 0.2°C/min down to 0°C.

    • Validation Check: Monitor via in-line ATR-FTIR (if available) to ensure the supersaturation level drops steadily, indicating continuous crystal growth rather than sudden crashing out.

  • Isolation & Drying: Filter, wash with 10 mL of cold ethanol, and dry in vacuo at 40°C until constant weight.

References

  • Source: Syrris.
  • Source: PharmaBlock.
  • Structural Optimization of Fibroblast Growth Factor Receptor Inhibitors for Treating Solid Tumors Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate, a halogenated organic compound. Adherence to these procedures is critical for ensuring lab...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from regulatory guidelines and best practices in chemical management, designed specifically for researchers and drug development professionals.

Hazard Identification and Immediate Safety

Before handling the waste, it is crucial to understand the inherent risks associated with Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate. According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • H302: Harmful if swallowed. [1]

  • H411: Toxic to aquatic life with long-lasting effects. [1]

The primary directive derived from these classifications is to prevent any release into the environment, particularly into drains or sewer systems.[2][3] All handling and disposal steps must be conducted with appropriate Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, and nitrile gloves.[2]

The Core Principle: Segregation of Halogenated Waste

Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate is a halogenated organic compound due to the presence of a chlorine atom. This classification is the single most important factor in its disposal.

Why Segregation is Non-Negotiable:

  • Regulatory Compliance: Environmental regulations mandate the separation of halogenated and non-halogenated waste streams.[2][4]

  • Disposal Cost and Method: Halogenated waste requires specialized, high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts. This process is significantly more expensive than fuel blending, a common disposal method for non-halogenated solvents.[5]

  • Chemical Reactivity: Mixing halogenated compounds with other chemical classes can lead to dangerous, exothermic reactions. For instance, mixtures of chloroform (a halogenated solvent) and acetone can react violently.[6] Therefore, any solvent, even if non-halogenated, that is mixed with this compound must be treated as halogenated waste.[4]

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of waste generation to its final collection by your institution's Environmental Health & Safety (EH&S) department.

Step 1: Waste Characterization

Immediately identify any waste containing Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate, including pure compound, solutions, or contaminated materials (e.g., silica gel, filter paper), as "Hazardous Waste: Halogenated Organics."

Step 2: Select the Correct Waste Container
  • Designation: Use only a container explicitly designated for "Halogenated Organic Waste."[2][4]

  • Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw cap.[7][8] Do not leave a funnel in the container opening.[7]

  • Location: All waste accumulation must be conducted within a functioning chemical fume hood to minimize inhalation exposure.[5]

Step 3: Proper Labeling

Proper labeling is a strict regulatory requirement. The waste container must be labeled before or at the moment the first drop of waste is added .[4]

Your institution's "Hazardous Waste" tag must be securely affixed to the container and contain the following information:[7]

  • The words "Hazardous Waste."

  • Generator Information: Your name, lab number, and contact information.

  • Chemical Constituents: List the full chemical name of every component in the container. Do not use abbreviations or chemical formulas. [4][7] For example:

    • "Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate"

    • "Dichloromethane"

    • "Methanol"

  • Percentages: Provide an accurate percentage for each constituent. The total must equal 100%.

  • Hazard Identification: Check the applicable hazard boxes (e.g., "Toxic," "Flammable").

Step 4: Safe Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location in your laboratory where waste is collected at or near the point of generation.[7]

  • Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[5][7]

  • Secondary Containment: Store the container within a larger, chemically resistant tub or tray to contain any potential leaks.[9]

  • Segregation: Ensure the halogenated waste container is physically segregated from incompatible waste streams, particularly acids and bases.[6][7]

Step 5: Requesting Waste Pickup

When the container is approximately three-quarters (75-90%) full, submit a chemical waste pickup request to your institution's EH&S department.[5][7] Do not overfill containers.

Chemical Incompatibility: What Not to Mix

As both a halogenated organic and an ester, this compound has specific incompatibilities. Mixing with the following chemical classes can cause dangerous reactions, including heat generation, gas evolution, or polymerization.

Chemical ClassIncompatible WithPotential Hazard
Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)Fire, explosion
Strong Acids (e.g., Sulfuric Acid)Heat generation, violent reaction
Strong Bases (e.g., Sodium Hydroxide)Hydrolysis reaction, heat generation
Mineral Acids (Non-oxidizing)Heat, toxic gas generation[10]
Active Metals (e.g., Sodium, Potassium)Potentially violent reaction

This table is a summary based on general reactivity profiles for esters and halogenated organics. Always consult specific SDS and chemical incompatibility charts provided by your institution.[10][11][12][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate.

G cluster_0 Disposal Workflow A Waste Generation: Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate B Is it a Halogenated Organic Compound? A->B C Select Designated 'Halogenated Organic Waste' Container B->C  Yes   D Verify Container is Compatible, Undamaged, and has a Secure Lid C->D E Affix Hazardous Waste Label (Complete All Fields) D->E F Add Waste Inside a Chemical Fume Hood E->F G Store Container Tightly Closed in Secondary Containment within SAA F->G H Container >75% Full? G->H H->G  No   I Submit Chemical Waste Pickup Request to EH&S H->I  Yes  

Caption: Disposal decision workflow for halogenated organic compounds.

Emergency Procedures: Spills and Exposures

In the event of a spill, contain the leak and absorb the material with an inert absorbent such as vermiculite or sand.[5] Place the contaminated absorbent material into a sealed, properly labeled bag or container and manage it as halogenated hazardous waste.[5] For large spills or any personal exposure, notify your supervisor and EH&S immediately and seek medical attention as needed.[1][5]

Regulatory Framework

The disposal of hazardous chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][14] For academic institutions, specific regulations under 40 CFR Part 262, Subpart K , may apply, offering an alternative framework to standard generator rules.[14][15] These regulations emphasize the importance of a formal Laboratory Management Plan and regular removal of waste.[15]

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • ethyl 5-chloro-3-Methylbenzofuran-2-carboxylate — Chemical Substance Inform
  • Halogenated Solvents in Laboratories.
  • Hazardous Chemical Waste Management Guidelines. Columbia University, Environmental Health & Safety.
  • LABORATORY WASTE DISPOSAL GUIDELINES. University of Wollongong.
  • SAFETY DATA SHEET - Ethyl 5-chloro-3-methylbenzofuran-2-carboxyl
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Chemical Waste Disposal Guidelines for Educ
  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI)
  • SAFETY DATA SHEET - 3-Methylbenzofuran-2-carboxylic Acid. TCI Chemicals.
  • MSDS of ethyl benzofuran-2-carboxyl
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET - dehydro-epi-androsterone. Merck.
  • Ethyl 5-chloro-3-methylbenzofuran-2-carboxyl
  • SAFETY DATA SHEET - 2-Methylbenzofuran. Fisher Scientific.
  • Safety Data Sheet - ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxyl
  • SAFETY DATA SHEET - 2H-1-benzopyran-2-one. Sigma-Aldrich.
  • Halogenated Organics Waste Comp
  • Hazardous Chemical Incompatibility List. U.S. Environmental Protection Agency (EPA).
  • Chemical Incompatibility Chart.
  • Chemical Comp
  • Encoding Reactive Chemical Hazards and Incompatibilities in an Alerting System. NextMove Software.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate
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Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate
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